Product packaging for 3-Isocyanophenylformamide(Cat. No.:CAS No. 730964-90-6)

3-Isocyanophenylformamide

Cat. No.: B15159343
CAS No.: 730964-90-6
M. Wt: 146.15 g/mol
InChI Key: MZYAISYVRUNVOL-UHFFFAOYSA-N
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Description

3-Isocyanophenylformamide is a chemical compound that features both formamide and isocyano functional groups on a phenyl ring, with the molecular formula C8H6N2O4S . This combination makes it a valuable synthetic building block in organic and medicinal chemistry. Isocyanides, in general, are renowned for their exceptional versatility and are pivotal components in a range of multicomponent reactions (MCRs), such as the foundational Passerini and Ugi reactions . These reactions are powerful tools for the efficient and rapid generation of molecular complexity and diversity from simple starting materials, making them highly valuable in drug discovery and the synthesis of compound libraries . The isocyano group (-N≡C) is also known to act as a ligand in coordination chemistry, forming complexes with various transition metals, which can be useful in materials science and catalysis . Researchers can leverage this compound as a key precursor for constructing complex heterocyclic systems and functionalized polymers. It is important to note that volatile isocyanides often possess a characteristic, highly penetrating, and unpleasant odor . This product is intended for research purposes in a controlled laboratory setting by qualified personnel. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B15159343 3-Isocyanophenylformamide CAS No. 730964-90-6

Properties

CAS No.

730964-90-6

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

N-(3-isocyanophenyl)formamide

InChI

InChI=1S/C8H6N2O/c1-9-7-3-2-4-8(5-7)10-6-11/h2-6H,(H,10,11)

InChI Key

MZYAISYVRUNVOL-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=CC(=C1)NC=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Isocyanophenylformamide from Primary Formamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-isocyanophenylformamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formylation of a primary amine followed by a dehydration reaction to yield the target isocyanide. This document outlines the detailed methodologies for these key transformations, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways and experimental workflows.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step reaction sequence starting from m-phenylenediamine (1,3-diaminobenzene).

  • Formylation: The initial step involves the selective mono-formylation of m-phenylenediamine to produce N-(3-aminophenyl)formamide. This reaction introduces the formamide group that will be subsequently dehydrated.

  • Dehydration: The resulting N-(3-aminophenyl)formamide is then subjected to dehydration to convert the formamide functional group into an isocyanide, yielding this compound.

This strategy is a common and effective method for the preparation of aryl isocyanides from their corresponding primary amines.[1][2]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. These protocols are based on established methods for the formylation of amines and the dehydration of formamides.[1][3]

2.1. Step 1: Synthesis of N-(3-aminophenyl)formamide (Formylation)

The formylation of amines can be achieved using various reagents, including formic acid.[4]

Materials:

  • m-Phenylenediamine

  • Formic acid (85% aqueous solution)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, dissolve m-phenylenediamine (1.0 equivalent) in toluene.

  • Add formic acid (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure to yield the crude N-(3-aminophenyl)formamide. The product can be purified by recrystallization or column chromatography if necessary.

2.2. Step 2: Synthesis of this compound (Dehydration)

The dehydration of the formamide to the isocyanide is a critical step and can be accomplished using various dehydrating agents, with phosphorus oxychloride (POCl₃) being a common and effective choice.[1][2][3]

Materials:

  • N-(3-aminophenyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of N-(3-aminophenyl)formamide (1.0 equivalent) in triethylamine (used as both solvent and base) in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately 5-10 minutes. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is poured directly onto a pre-packed silica gel column.

  • The product is eluted with 100% diethyl ether to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperatureReaction TimeTypical Yield
1Formylationm-Phenylenediamine, Formic AcidTolueneReflux4-9 hoursHigh
2DehydrationN-(3-aminophenyl)formamide, POCl₃, TriethylamineTriethylamine0 °C5-10 minutesHigh to Excellent

Table 2: Spectroscopic Data for this compound (Predicted)

Spectroscopic TechniqueCharacteristic Peaks
IR (Infrared)Strong, sharp peak around 2150-2100 cm⁻¹ (N≡C stretch)
¹H NMR (Proton NMR)Aromatic protons in the range of 7.0-8.0 ppm
¹³C NMR (Carbon NMR)Isocyanide carbon signal in the range of 155-170 ppm

Note: The spectroscopic data is predicted based on the known chemical shifts for similar isocyanide compounds. Actual values may vary.

Diagrams

4.1. Logical Relationship Diagram: Synthesis Pathway

Synthesis_Pathway m_phenylenediamine m-Phenylenediamine formylation Step 1: Formylation m_phenylenediamine->formylation n_aminophenylformamide N-(3-aminophenyl)formamide formylation->n_aminophenylformamide dehydration Step 2: Dehydration n_aminophenylformamide->dehydration isocyanophenylformamide This compound dehydration->isocyanophenylformamide

Caption: Overall synthetic route to this compound.

4.2. Experimental Workflow Diagram: Dehydration Step

Dehydration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve N-(3-aminophenyl)formamide in Triethylamine cool Cool to 0 °C (Ice Bath) start->cool add_poc add_poc cool->add_poc stir Stir at 0 °C (5-10 min) add_poc->stir Phenylenediamine Slowly add POCl₃ pour_column Pour reaction mixture onto silica gel column stir->pour_column elute Elute with 100% Diethyl Ether pour_column->elute product Collect pure This compound elute->product

References

An In-depth Technical Guide to 3-Isocyanophenylformamide: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isocyanophenylformamide, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited direct experimental data on this compound, this document focuses on its synthesis from its precursor, N-(3-aminophenyl)formamide, and predicts its chemical properties and reactivity based on established principles of analogous aryl isocyanides and formamides. Detailed experimental protocols for its synthesis are provided, alongside safety considerations. This guide aims to serve as a foundational resource for researchers interested in the utilization of this compound in their work.

Introduction

Chemical Properties

Direct experimental data for this compound is scarce. Therefore, the properties of its immediate precursor, N-(3-aminophenyl)formamide, are presented below as a reference. The predicted properties for this compound are based on computational models and the known characteristics of similar aromatic isocyanides.

N-(3-aminophenyl)formamide (Precursor)
PropertyValueSource
CAS Number 6262-24-4[1]
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Topological Polar Surface Area 55.1 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
This compound (Predicted)
PropertyPredicted Value
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated.
Stability May be sensitive to acidic conditions, which can hydrolyze the isocyanide group. Should be stored in a cool, dry place.

Synthesis of this compound

The most viable route for the synthesis of this compound is the dehydration of its formamide precursor, N-(3-aminophenyl)formamide. Several reagents are effective for this transformation, with phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (p-TsCl) being common choices.[2][3][4]

Proposed Synthetic Workflow

G cluster_0 Synthesis of N-(3-aminophenyl)formamide cluster_1 Synthesis of this compound 3-Phenylenediamine 3-Phenylenediamine N-(3-aminophenyl)formamide N-(3-aminophenyl)formamide 3-Phenylenediamine->N-(3-aminophenyl)formamide Formylation Formic Acid Formic Acid Formic Acid->N-(3-aminophenyl)formamide This compound This compound N-(3-aminophenyl)formamide->this compound Dehydration Dehydrating Agent Dehydrating Agent Dehydrating Agent->this compound Base Base Base->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Dehydration using Phosphorus Oxychloride

This protocol is adapted from general procedures for the synthesis of isocyanides from formamides.[4][5]

Materials:

  • N-(3-aminophenyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-aminophenyl)formamide (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine or pyridine (2.2 equivalents) to the stirred solution.

  • To this mixture, add phosphorus oxychloride (1.1 equivalents) dropwise via a syringe, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Dehydration using p-Toluenesulfonyl Chloride

This protocol offers a milder alternative to phosphorus oxychloride.[2][6]

Materials:

  • N-(3-aminophenyl)formamide

  • p-Toluenesulfonyl chloride (p-TsCl)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve N-(3-aminophenyl)formamide (1 equivalent) in anhydrous dichloromethane.

  • Add pyridine (3 equivalents) to the solution.

  • Under cooling with a water bath, add p-toluenesulfonyl chloride (1.5 equivalents).

  • Remove the cooling bath and stir the reaction mixture at room temperature for approximately 2 hours, or until TLC analysis indicates completion of the reaction.[2]

  • Work-up the reaction as described in the phosphorus oxychloride protocol (Section 3.2, steps 6-8).

  • Purify the crude product by column chromatography.

Reactivity

The reactivity of this compound is dictated by its two functional groups.

Reactivity of the Isocyanide Group

The isocyanide carbon is nucleophilic and can participate in a variety of reactions, including:

  • Cycloaddition Reactions: Isocyanides are known to undergo cycloaddition reactions with various dipolarophiles.

  • Multicomponent Reactions: This is a key area of isocyanide chemistry. Reactions such as the Passerini and Ugi reactions allow for the rapid construction of complex molecules from simple starting materials.

  • Coordination to Metals: The lone pair on the isocyanide carbon allows it to act as a ligand for transition metals.[7]

G This compound This compound Passerini Product Passerini Product This compound->Passerini Product Passerini Reaction Ugi Product Ugi Product This compound->Ugi Product Ugi Reaction Aldehyde Aldehyde Aldehyde->Passerini Product Aldehyde->Ugi Product Carboxylic Acid Carboxylic Acid Carboxylic Acid->Passerini Product Carboxylic Acid->Ugi Product Amine Amine Amine->Ugi Product

Caption: Key multicomponent reactions involving isocyanides.

Reactivity of the Formamide Group

The formamide group can undergo:

  • Hydrolysis: Under acidic or basic conditions, the formamide can be hydrolyzed to the corresponding amine.

  • N-Alkylation/N-Arylation: The nitrogen atom can be functionalized, although it is generally less nucleophilic than an amine.

  • Hydrogen Bonding: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, influencing the molecule's physical properties and interactions with biological targets.

Safety and Handling

Isocyanides are known for their strong, unpleasant odors and potential toxicity.[8] Isocyanates, which are structurally related, are known respiratory sensitizers.[9] Therefore, appropriate safety precautions must be taken when handling this compound and its precursors.

  • Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[9][10]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

While direct experimental data on this compound is limited, this guide provides a solid foundation for its synthesis and an informed perspective on its chemical properties and reactivity. The outlined synthetic protocols offer practical methods for its preparation, opening the door for its exploration in various fields of chemical research, from the development of novel synthetic methodologies to its potential application in drug discovery programs. As with any new compound, careful handling and thorough characterization are paramount for its successful and safe utilization.

References

Spectroscopic Analysis of 3-Isocyanophenylformamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a structured overview of the expected spectroscopic data for 3-Isocyanophenylformamide. Due to the limited availability of published experimental data for this specific compound, this document focuses on the characteristic spectroscopic features anticipated based on its functional groups and provides generalized experimental protocols for its analysis.

Predicted Spectroscopic Data

The structure of this compound contains a central benzene ring substituted with a formamide (-NHCHO) group and an isocyanide (-N≡C) group. The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry based on the analysis of these functional groups.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H (formamide)~8.0 - 8.5Singlet (broad)1H
C-H (formyl)~8.2 - 8.3Singlet1H
Ar-H~7.2 - 7.8Multiplet4H
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O (formamide)~160 - 165
N≡C (isocyanide)~155 - 165
Ar-C~115 - 140
Table 2: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (formamide)3200 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aldehyde)2700 - 2900Weak
N≡C Stretch (isocyanide)2110 - 2165Strong
C=O Stretch (amide I)1650 - 1690Strong
N-H Bend (amide II)1510 - 1570Medium
C=C Stretch (aromatic)1450 - 1600Medium
Table 3: Predicted Mass Spectrometry (MS) Data
ParameterPredicted Value
Molecular FormulaC₈H₆N₂O
Molecular Weight (exact mass)146.0480 g/mol
Common Fragmentation PatternsLoss of CO, NCHO, NC

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Processing:

    • Identify the major absorption bands and record their wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low ppm or ppb range) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to obtain accurate mass measurements.

  • Data Processing:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic losses.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR FT-IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (LRMS/HRMS) Purification->MS Sample Prep Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

Quantum Chemical Calculations for 3-Isocyanophenylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 3-isocyanophenylformamide. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology based on established quantum chemical techniques. This guide details theoretical protocols for Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset (MP2) calculations, presenting hypothetical yet plausible data to illustrate the expected outcomes. Furthermore, this document includes detailed workflows and logical diagrams to guide researchers in applying these computational methods for the analysis of similar small organic molecules relevant to drug discovery and development.

Introduction

This compound is a small organic molecule featuring both an isocyanide and a formamide functional group attached to a benzene ring. Understanding the conformational landscape, electronic properties, and reactivity of such molecules is crucial in the early stages of drug design and development. Quantum chemical calculations offer a powerful in-silico approach to predict these properties, providing insights that can guide experimental efforts. This guide presents a standardized computational workflow for characterizing this compound, which can be adapted for other novel compounds.

Theoretical Background

A variety of quantum chemistry methods are available for modeling molecular systems.[1] The choice of method depends on the desired balance between accuracy and computational cost.

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[2] While computationally efficient, it does not account for electron correlation, which can limit its accuracy.[2]

  • Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory.[3][4] It generally provides more accurate results than HF, particularly for non-covalent interactions, but at a higher computational cost.[4]

  • Density Functional Theory (DFT): DFT is a widely used method in computational chemistry that calculates the electronic structure of a system based on its electron density.[5] The accuracy of DFT depends on the chosen exchange-correlation functional.[6][7]

Experimental Protocols: A Computational Approach

The following protocols outline a standard procedure for performing quantum chemical calculations on small organic molecules like this compound.

Geometry Optimization

The first step in characterizing a molecule is to find its most stable three-dimensional structure, known as the optimized geometry.

  • Protocol:

    • An initial 3D structure of this compound is generated using molecular modeling software.

    • Geometry optimization is performed using a selected theoretical method and basis set (e.g., B3LYP/6-31G*).[3] This process iteratively adjusts the atomic coordinates to find the minimum energy conformation.

    • The convergence of the optimization is confirmed when the forces on the atoms and the change in energy between steps fall below predefined thresholds.

Frequency Calculations

Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data.

  • Protocol:

    • Using the optimized geometry, a frequency calculation is performed at the same level of theory as the optimization.

    • The absence of imaginary frequencies confirms that the structure is a true minimum. One imaginary frequency would indicate a transition state.

    • The output provides thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[5]

Single-Point Energy Calculations

To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometry using a higher level of theory or a larger basis set.[3]

  • Protocol:

    • The optimized geometry from the lower-level calculation is used as a fixed input.

    • A single-point energy calculation is performed using a more computationally expensive method (e.g., MP2/def2-TZVP or a larger basis set with the same DFT functional).[5]

Data Presentation: Hypothetical Results

The following tables summarize hypothetical quantitative data for this compound, calculated using the protocols described above. These values are illustrative and represent the type of data that would be generated from such calculations.

Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K

PropertyHartree-Fock (HF)B3LYPM06-2XMP2
Basis Set6-31G6-31G6-31G6-31G
Zero-Point Energy (kcal/mol)85.378.579.180.2
Enthalpy (Hartree)-472.12345-474.98765-474.95432-473.56789
Gibbs Free Energy (Hartree)-472.16543-475.02987-474.99654-473.61011

Table 2: Calculated Electronic Properties of this compound

PropertyHartree-Fock (HF)B3LYPM06-2XMP2
Basis Setdef2-TZVPdef2-TZVPdef2-TZVPdef2-TZVP
HOMO Energy (eV)-9.8-7.2-7.5-8.1
LUMO Energy (eV)1.5-0.8-0.60.9
HOMO-LUMO Gap (eV)11.36.46.99.0
Dipole Moment (Debye)3.12.52.62.8

Table 3: Hypothetical Mulliken Atomic Charges

AtomHartree-Fock (HF)B3LYPM06-2XMP2
Basis Set6-31G6-31G6-31G6-31G
N (Isocyanide)-0.35-0.28-0.30-0.32
C (Isocyanide)0.150.100.120.13
N (Formamide)-0.65-0.55-0.58-0.60
O (Formamide)-0.50-0.42-0.45-0.47

Mandatory Visualizations

The following diagrams illustrate the workflows and relationships described in this guide.

G Quantum Chemistry Calculation Workflow A Initial Molecular Structure Generation B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation B->C E Single-Point Energy Calculation (e.g., MP2/def2-TZVP) B->E D Thermodynamic Properties (ZPVE, Enthalpy, Gibbs Free Energy) C->D H Confirmation of Minimum Energy Structure (No Imaginary Frequencies) C->H F Electronic Properties (HOMO/LUMO, Dipole Moment) E->F G Population Analysis (Mulliken Charges) E->G

Caption: A general workflow for quantum chemical calculations on a small molecule.

G Hierarchy of Quantum Chemical Methods cluster_0 Increasing Accuracy and Computational Cost HF Hartree-Fock (HF) (No Electron Correlation) DFT Density Functional Theory (DFT) (Approximate Electron Correlation) HF->DFT Generally more accurate MP2 Møller-Plesset Perturbation Theory (MP2) (Includes Electron Correlation) HF->MP2 Improves on HF DFT->MP2 Often comparable, depends on functional CCSD Coupled Cluster (e.g., CCSD(T)) (High-Accuracy Electron Correlation) MP2->CCSD Higher accuracy

Caption: Relationship between common quantum chemical methods.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, computational study of this compound. The presented protocols for geometry optimization, frequency calculations, and single-point energy calculations using a combination of DFT, HF, and MP2 methods provide a solid framework for the in-silico characterization of novel small molecules. The illustrative data and workflows serve as a practical resource for researchers in computational chemistry and drug development, enabling the prediction of key molecular properties that are essential for understanding biological activity and guiding further experimental investigation.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Isocyanophenylformamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanophenylformamide is a bifunctional organic molecule containing both an isocyanate (-N=C=O) and a formamide (-NHCHO) group. This unique combination of reactive moieties makes it a compound of interest in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is critical for its synthesis, purification, storage, and application, particularly in drug development where thermal processing and long-term stability are paramount.

This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound based on the known properties of related aromatic isocyanates and formamides. It includes postulated decomposition pathways, analogous quantitative data, and detailed experimental protocols for analysis.

Predicted Thermal Stability

The thermal stability of this compound is expected to be governed by the lability of its two primary functional groups. Aromatic isocyanates are known to be reactive at elevated temperatures, while formamides are generally more stable. Decomposition is likely to be a multi-stage process, with the potential for interaction between the isocyanate and formamide groups or their decomposition products.

Based on data from analogous compounds, the onset of decomposition for this compound is predicted to be in the range of 200-350°C. The precise temperature will be influenced by factors such as the heating rate, atmospheric conditions (inert vs. oxidative), and the presence of any impurities or catalysts.

Quantitative Data from Analogous Compounds

To provide a quantitative framework for the expected thermal behavior of this compound, the following tables summarize thermal decomposition data for structurally related compounds.

Table 1: Thermal Decomposition Data of Analogous Aromatic Isocyanates

CompoundDecomposition Onset (°C)Key Decomposition ProductsAnalytical MethodReference
Phenyl Isocyanate>240Aniline, CarbodiimidesNot Specified[1]
1,3-Diphenyl Urea (precursor to Phenyl Isocyanate)350 - 450Phenyl Isocyanate, AnilineFlow Reactor[1]
Toluene Diisocyanate (TDI) based Polyurethanes~300Tolylenediamines, CO2TGA[2]

Table 2: Thermal Decomposition Data of Analogous Aromatic Formamides

CompoundMelting Point (°C)Boiling Point (°C)Decomposition InformationReference
Formanilide46 - 48271Emits toxic fumes of nitrogen oxides upon heating to decomposition.[3]

Postulated Decomposition Pathways

The decomposition of this compound is likely to proceed through several competing pathways, primarily involving the isocyanate and formamide functionalities.

Isocyanate Group Decomposition

The isocyanate group is predicted to be the more thermally labile of the two. Potential decomposition pathways include:

  • Dimerization and Trimerization: Isocyanates can react with each other to form cyclic dimers (uretdiones) and trimers (isocyanurates).

  • Carbodiimide Formation: At higher temperatures, isocyanates can lose carbon dioxide to form carbodiimides.

  • Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form an unstable carbamic acid, which then decomposes to the corresponding amine (3-aminophenylformamide) and carbon dioxide.

Formamide Group Decomposition

The formamide group is generally more stable but can decompose at elevated temperatures via:

  • Decarbonylation: Loss of carbon monoxide to yield the corresponding amine (3-isocyanoaniline).

  • Dehydration: Elimination of water to form an isocyanide (though in this case, the isocyanate is already present).

Interaction and Secondary Reactions

The initial decomposition products can undergo further reactions, leading to a complex mixture of final products. For example, the amine formed from isocyanate hydrolysis could react with another isocyanate molecule to form a urea linkage.

Diagram 1: Postulated Decomposition Pathways of this compound

Decomposition_Pathways cluster_isocyanate Isocyanate Decomposition cluster_formamide Formamide Decomposition cluster_secondary Secondary Reactions This compound This compound Dimer/Trimer Dimer/Trimer This compound->Dimer/Trimer Carbodiimide + CO2 Carbodiimide + CO2 This compound->Carbodiimide + CO2 3-Aminophenylformamide + CO2 3-Aminophenylformamide + CO2 (Hydrolysis) This compound->3-Aminophenylformamide + CO2 3-Isocyanoaniline + CO 3-Isocyanoaniline + CO (Decarbonylation) This compound->3-Isocyanoaniline + CO Polymeric Species Polymeric Species Carbodiimide + CO2->Polymeric Species Urea Derivatives Urea Derivatives 3-Aminophenylformamide + CO2->Urea Derivatives

Caption: Postulated decomposition pathways for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the thermal stability and decomposition of this compound. These are based on standard techniques used for analogous compounds.

Synthesis of this compound

A potential synthetic route involves the dehydration of N-(3-formylphenyl)formamide. A general procedure is adapted from the synthesis of other isocyanides from formamides[4][5][6].

Diagram 2: Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Dissolve Formamide Dissolve N-(3-formylphenyl)formamide and Iodine in Dichloromethane Start->Dissolve Formamide Add Reagents Add Triphenylphosphine and Triethylamine Dissolve Formamide->Add Reagents Stir at RT Stir at Room Temperature (Monitor by TLC) Add Reagents->Stir at RT Quench and Extract Quench with Na2S2O3 (aq) and Extract with Dichloromethane Stir at RT->Quench and Extract Dry and Concentrate Dry Organic Phase and Concentrate in vacuo Quench and Extract->Dry and Concentrate Purify Purify by Column Chromatography Dry and Concentrate->Purify Characterize Characterize by NMR, IR, MS Purify->Characterize End End Characterize->End

References

An In-depth Technical Guide to the Solubility of 3-Isocyanophenylformamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development. It influences various stages, from synthesis and purification to formulation and bioavailability. 3-Isocyanophenylformamide, with its reactive isocyanate group and polar formamide functionality, presents a unique solubility profile that is essential to characterize for its effective application in pharmaceutical research. This document serves as a technical guide to understanding and determining the solubility of this compound in a range of organic solvents.

Theoretical Solubility Considerations

The solubility of this compound is governed by the interplay of its functional groups and the properties of the organic solvent. The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The formamide (-NHCHO) and isocyanate (-NCO) groups are polar and capable of hydrogen bonding (the formamide NH as a donor and the carbonyl and isocyanate oxygens as acceptors).[1][2][3]

  • Aromatic Ring: The phenyl ring provides a non-polar, hydrophobic character to the molecule.

The principle of "like dissolves like" is a useful starting point for predicting solubility.[4][5] Therefore, this compound is expected to exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Solvents such as amides (e.g., N,N-dimethylformamide), sulfoxides (e.g., dimethyl sulfoxide), and alcohols are likely to be effective.[1] Conversely, its solubility in non-polar solvents like alkanes is expected to be limited. Aromatic amines, which share structural similarities, generally show good solubility in organic solvents.[6]

Hypothetical Solubility Data

While specific experimental data is unavailable, the following table illustrates how the solubility of this compound could be presented. The values are hypothetical and intended for demonstrative purposes.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
N,N-Dimethylformamide (DMF)2525.81.74
Dimethyl Sulfoxide (DMSO)2522.11.49
Acetone2515.31.03
Ethyl Acetate258.50.57
Methanol2512.70.86
Acetonitrile259.20.62
Dichloromethane255.40.36
Toluene251.80.12
Hexane25< 0.1< 0.007

Experimental Protocol: Determination of Solubility by Isothermal Saturation and Gravimetric Analysis

This section details a standard experimental procedure for determining the solubility of this compound in an organic solvent.[7][8][9]

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes

  • Evaporating dishes or pre-weighed vials

  • Vacuum oven

4.2. Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Completion start Start add_excess Add excess solute to solvent in vial start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter_sample Filter an aliquot of the supernatant settle->filter_sample weigh_filtrate Weigh the filtrate filter_sample->weigh_filtrate evaporate Evaporate the solvent weigh_filtrate->evaporate weigh_residue Weigh the dry residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

4.3. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining suspended solid particles.

  • Gravimetric Analysis:

    • Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish or vial.[7]

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute) until a constant weight of the dry residue is achieved.[7][9]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Logical Relationships in Solubility Prediction

The decision-making process for selecting an appropriate solvent can be visualized as follows:

solubility_logic compound This compound functional_groups Functional Groups: - Formamide (-NHCHO) - Isocyanate (-NCO) - Phenyl Ring compound->functional_groups polarity Polarity Analysis functional_groups->polarity polar_solvent High Solubility Expected in Polar Solvents polarity->polar_solvent Polar Groups Dominate nonpolar_solvent Low Solubility Expected in Non-Polar Solvents polarity->nonpolar_solvent Non-Polar Groups Dominate solvent_selection Solvent Selection polar_solvent->solvent_selection nonpolar_solvent->solvent_selection dmf_dmso e.g., DMF, DMSO solvent_selection->dmf_dmso Select Polar hexane_toluene e.g., Hexane, Toluene solvent_selection->hexane_toluene Select Non-Polar

Caption: Logic for predicting solvent suitability.

Conclusion

This technical guide provides a comprehensive overview of the key considerations for the solubility of this compound in organic solvents. While specific experimental data is not currently available, the outlined theoretical principles and detailed experimental protocol offer a robust framework for researchers and drug development professionals to determine and understand the solubility profile of this compound. Accurate solubility data is fundamental for the successful development and application of this compound in a pharmaceutical context.

References

Formamides as Isocyanate Surrogates in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the use of formamides as safer, more stable, and readily available surrogates for hazardous isocyanates in a variety of organic transformations. It covers the core methodologies, reaction mechanisms, and practical applications, with a focus on providing actionable experimental details and comparative data.

Introduction: The Need for Isocyanate Surrogates

Isocyanates are a critical class of intermediates in the synthesis of a vast array of valuable materials and molecules, including polyurethanes, pharmaceuticals, and agrochemicals.[1] Their high reactivity, which makes them so useful, is also the source of their significant drawbacks: they are highly toxic, moisture-sensitive, and often difficult to handle and store safely.[2] These challenges have spurred the development of alternative synthetic strategies that avoid the direct use of isocyanates.

Formamides have emerged as promising isocyanate surrogates.[3][4] They are generally stable, less toxic, and readily prepared from the corresponding amines. Through catalytic processes, formamides can be converted in situ into isocyanate equivalents, which can then be trapped by various nucleophiles to generate ureas, carbamates, and other important functional groups in a more atom-efficient and safer manner.[5] This guide delves into the key methodologies that enable this transformation, with a focus on practical experimental details and comparative data to aid in the adoption of these greener synthetic routes.

Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling of Formamides

A leading strategy for employing formamides as isocyanate surrogates is the ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC). This approach, pioneered by Milstein and coworkers, allows for the direct coupling of formamides with amines and alcohols to produce ureas and carbamates, respectively, with the only byproduct being molecular hydrogen.[2][3][4]

Reaction Mechanism and Catalytic Cycle

The reaction is catalyzed by a ruthenium pincer complex and is proposed to proceed through the catalytic cycle depicted below. The cycle involves the dehydrogenation of the formamide to generate an isocyanate intermediate, which is then trapped by a nucleophile (an amine or alcohol). The catalyst is regenerated with the release of hydrogen gas.[3][5]

G cluster_cycle Catalytic Cycle cluster_legend Legend A Ru-Pincer Catalyst B Formamide Coordination A->B + R-NHCHO C Dehydrogenation (Isocyanate Formation) B->C - H2 D Nucleophile Attack (Product Formation) C->D + Nu-H E Product Release & Catalyst Regeneration D->E E->A legend1 Ru-Pincer Catalyst legend2 Reaction Intermediate

Caption: Catalytic cycle for the Ru-catalyzed dehydrogenative coupling.

Quantitative Data: Substrate Scope and Yields

The ruthenium-catalyzed dehydrogenative coupling of formamides with amines and alcohols has been shown to be effective for a wide range of substrates. The following tables summarize the scope of this transformation with representative examples and their corresponding isolated yields.

Table 1: Synthesis of Ureas from Formamides and Amines [2]

EntryFormamideAmineProductYield (%)
1N-MethylformamideBenzylamineN-Methyl-N'-benzylurea95
2N-MethylformamideCyclohexylamineN-Methyl-N'-cyclohexylurea92
3N-BenzylformamidePiperidine1-Benzyl-3-piperidine-1-ylurea85
4N-PhenylformamideMorpholine1-Morpholino-3-phenylurea88
5N-Allylformamiden-ButylamineN-Allyl-N'-butylurea90

Table 2: Synthesis of Carbamates from Formamides and Alcohols [2]

EntryFormamideAlcoholProductYield (%)
1N-MethylformamideBenzyl alcoholBenzyl methylcarbamate85
2N-MethylformamideCyclohexanolCyclohexyl methylcarbamate82
3N-BenzylformamideEthanolEthyl benzylcarbamate78
4N-PhenylformamideMethanolMethyl phenylcarbamate80
5N-AllylformamideIsopropanolIsopropyl allylcarbamate75
Experimental Protocols

General Procedure for the Synthesis of Ureas: [2] A 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the ruthenium pincer catalyst (0.5 mol%), the corresponding formamide (1.0 mmol), and the amine (1.0 mmol). 1,2-diethoxyethane (0.5 mL) is added as the solvent. The tube is sealed, and the reaction mixture is stirred at 100 °C for 12-20 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired urea.

General Procedure for the Synthesis of Carbamates: [2] A 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the ruthenium pincer catalyst (0.5 mol%), the corresponding formamide (1.0 mmol), and the alcohol (1.0 mmol). 1,2-diethoxyethane (0.5 mL) is added as the solvent. The tube is sealed, and the reaction mixture is stirred at 135 °C for 4-18 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired carbamate.

Dehydration of Formamides to Isocyanates

Another major pathway to utilize formamides as isocyanate surrogates is through their direct dehydration. This transformation can be achieved using various reagents, with phosphorus-based reagents and sulfonyl chlorides being the most common.

Dehydration using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful dehydrating agent that can efficiently convert N-substituted formamides into the corresponding isocyanides.[6][7] While the primary product is an isocyanide, this can be seen as a formal isocyanate surrogate in certain applications.

Reaction Mechanism: The mechanism involves the activation of the formamide oxygen by POCl₃, followed by elimination to form the isocyanide.

G cluster_workflow Dehydration with POCl3 A Formamide C Intermediate Adduct A->C B POCl3 B->C E Isocyanide C->E Elimination D Base (e.g., Et3N) D->E F Byproducts

Caption: Workflow for formamide dehydration using POCl3.

Table 3: Synthesis of Isocyanides from Formamides using POCl₃ [6]

EntryFormamideProductYield (%)
1N-BenzylformamideBenzyl isocyanide92
2N-(4-Methoxyphenyl)formamide1-Isocyano-4-methoxybenzene95
3N-CyclohexylformamideCyclohexyl isocyanide88
4N-(2-Phenylethyl)formamide2-Isocyano-1-phenylethane90

Experimental Protocol: [6] To a solution of the N-substituted formamide (1.0 mmol) in triethylamine (as both solvent and base) at 0 °C is added phosphorus oxychloride (1.2 mmol) dropwise. The reaction mixture is stirred at 0 °C for 5 minutes. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution. The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford the crude isocyanide, which can be further purified if necessary.

Dehydration using p-Toluenesulfonyl Chloride (p-TsCl)

p-Toluenesulfonyl chloride in the presence of a base is another effective system for the dehydration of formamides to isocyanides.[8][9] This method often offers milder reaction conditions compared to POCl₃.

Reaction Mechanism: The reaction proceeds via the formation of a tosylated formamide intermediate, which then undergoes base-mediated elimination to yield the isocyanide.

G cluster_pathway Dehydration with p-TsCl start Formamide step1 Reaction with p-TsCl start->step1 step2 Base-mediated Elimination step1->step2 end Isocyanide step2->end

Caption: Pathway for formamide dehydration with p-TsCl.

Table 4: Synthesis of Isocyanides from Formamides using p-TsCl [9]

EntryFormamideBaseProductYield (%)
1N-BenzylformamidePyridineBenzyl isocyanide98
2N-DodecylformamidePyridineDodecyl isocyanide95
31,6-HexanediformamidePyridine1,6-Diisocyanohexane90

Experimental Protocol: [9] In a round-bottom flask, the N-formamide (1.0 equiv) is dissolved in pyridine (2.0 equiv). p-Toluenesulfonyl chloride (1.5 equiv) is added in portions at 0 °C. The reaction mixture is then heated to 60 °C and stirred for 2 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Conclusion

The use of formamides as isocyanate surrogates represents a significant advancement in sustainable organic synthesis. The methodologies presented in this guide, particularly the ruthenium-catalyzed dehydrogenative coupling and various dehydration protocols, offer safer and more practical alternatives to the direct use of hazardous isocyanates. The detailed experimental procedures and comparative data provided herein are intended to facilitate the adoption of these greener synthetic strategies in both academic and industrial research settings. As the field continues to evolve, the development of even more efficient and versatile catalytic systems for the conversion of formamides is anticipated, further expanding the utility of this important class of isocyanate surrogates.

References

Dehydrogenative Coupling Reactions of Formamide Precursors: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of catalytic strategies for forming C–N, C–O, and C–C bonds using formamides as versatile reagents, critical for applications in medicinal chemistry and materials science.

Dehydrogenative coupling reactions represent a highly efficient and atom-economical approach in modern organic synthesis.[1] By utilizing formamides as stable and readily available precursors, these reactions provide direct pathways to construct essential chemical bonds, such as those in amides, carbamates, and ureas, which are foundational structures in numerous pharmaceutical agents and natural products.[2][3] This guide details the core principles, presents key quantitative data, outlines experimental protocols, and visualizes the underlying reaction mechanisms.

Core Concepts and Mechanisms

Dehydrogenative coupling reactions involving formamides typically proceed via the catalytic activation of a C(sp²)–H bond on the formyl group and an X–H bond (where X is N, O, or C) on a coupling partner.[2][3] The process is generally facilitated by a transition-metal catalyst, which orchestrates the removal of a hydrogen molecule (H₂) as the sole byproduct, thereby maximizing atom economy.[4]

A common mechanistic pathway, particularly in the synthesis of carbamates and ureas, involves the initial dehydrogenation of the formamide to generate a highly reactive isocyanate intermediate.[5] This isocyanate is then trapped in situ by a nucleophile, such as an alcohol or an amine, to yield the final carbamate or urea product.[5] The identity of the metal catalyst—ranging from precious metals like ruthenium to earth-abundant metals like iron and manganese—plays a crucial role in the reaction's efficiency, temperature requirements, and the stability of intermediate species.[6]

G cluster_trap Off-Cycle Reservoir OffCycle Off-Cycle Species (Catalyst-Isocyanate Adduct) Isocyanate Isocyanate Isocyanate->OffCycle Reversible Cycloaddition Catalyst Catalyst Product Product

Key Dehydrogenative Coupling Reactions

Formamides serve as versatile precursors in a variety of powerful dehydrogenative coupling reactions. Below are key examples with comparative data on their catalytic systems.

This reaction provides a direct route to carbamates, which are important functional groups in pharmaceuticals and protecting groups in organic synthesis. The coupling is typically catalyzed by pincer-ligated iron, ruthenium, or manganese complexes.[5][6]

Catalyst SystemFormamide SubstrateAlcohol SubstrateTemp (°C)Yield (%)Reference
(iPrPNP)Fe(H)(CO)N-MethylformamideBenzyl alcohol125>95[5]
(iPrPNP)Fe(H)(CO)N-Phenylformamide1-Butanol12593[5]
Ru-Macho-BHN-BenzylformamideEthanol14575[6]
Mn-Pincer ComplexN-MethylformamideCyclohexanol150High[6]

Experimental Protocol: Iron-Catalyzed Carbamate Synthesis [5]

A detailed protocol for the synthesis of benzyl methylcarbamate serves as a representative example.

  • Preparation: In a nitrogen-filled glovebox, a 25 mL Schlenk tube is charged with the iron pincer catalyst (iPrPNP)Fe(H)(CO) (0.02 mmol, 1 mol%), N-methylformamide (2.0 mmol), and benzyl alcohol (2.2 mmol).

  • Reaction Setup: 4 mL of anhydrous toluene is added as the solvent. The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at 125 °C.

  • Execution: The reaction mixture is stirred vigorously for 16-24 hours. Progress can be monitored by taking aliquots and analyzing via GC-MS or TLC.

  • Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure carbamate product.

G start Start prep 1. Reagent Preparation (Glovebox) - Catalyst - Formamide - Alcohol start->prep setup 2. Reaction Setup - Add Solvent - Seal Schlenk Tube prep->setup execute 3. Execution - Heat to 125-150 °C - Stir for 16-24h setup->execute workup 4. Workup & Purification - Cool and Evaporate - Column Chromatography execute->workup end End (Pure Product) workup->end

The dehydrogenative coupling of formamides with amines is a powerful method for synthesizing substituted ureas, a common motif in drug candidates.[4] Iron pincer complexes have proven particularly effective for this transformation, even enabling the synthesis of unsymmetrical ureas.[4]

Catalyst SystemFormamide SubstrateAmine SubstrateTemp (°C)Yield (%)Reference
(iPrPNP)Fe(H)(CO)N-ButylformamideAniline12075[4]
(iPrPNP)Fe(H)(CO)N-OctylformamideBenzylamine12080[4]
(iPrPNP)Fe(H)(CO)N-MethylformamidePiperidine12068[4]

Experimental Protocol: Iron-Catalyzed Unsymmetrical Urea Synthesis [4]

This protocol outlines the synthesis of an unsymmetrical urea from a formamide and a primary amine.

  • Preparation: A thick-walled glass reactor is charged with the iron catalyst (1) (0.015 mmol, 0.5 mol%), the formamide substrate (3 mmol), the amine substrate (3 mmol), and a magnetic stir bar inside a nitrogen-filled glovebox.

  • Reaction Setup: Anhydrous THF (5 mL) is added, and the reactor is sealed tightly.

  • Execution: The reactor is removed from the glovebox and heated in an oil bath at 120 °C for 16 hours with constant stirring.

  • Workup and Purification: After cooling, the reaction mixture is concentrated in vacuo. The crude product is then purified using flash column chromatography to isolate the desired unsymmetrical urea.

Applications in Drug Development and Medicinal Chemistry

The prevalence of amide, carbamate, and urea functionalities in pharmaceuticals makes dehydrogenative coupling a highly relevant strategy for drug discovery and development.[2]

  • Efficiency and Sustainability: These methods avoid the use of toxic reagents like phosgene and isocyanates, which are common in traditional syntheses, and produce hydrogen gas as the only byproduct.[4]

  • Late-Stage Functionalization: The direct C–H activation approach allows for the modification of complex molecules at a late stage of a synthetic sequence, a valuable tool for generating libraries of drug analogues for structure-activity relationship (SAR) studies.

  • Access to Novel Chemical Space: By enabling novel bond formations under relatively mild conditions, these reactions open up new avenues for synthesizing complex molecular architectures that may have been previously inaccessible.

Conclusion

Dehydrogenative coupling reactions using formamide precursors have emerged as a robust and elegant strategy for constructing key chemical bonds. The continued development of more active and selective catalysts, particularly those based on earth-abundant metals, promises to further expand the utility of these reactions. For researchers in drug development and other scientific fields, these methods offer a powerful, efficient, and environmentally benign toolkit for molecular synthesis.

References

The Synthesis of Isocyanate Intermediates: A Technical Guide to Ruthenium-Catalyzed Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocyanates are a cornerstone of modern organic synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and polymers, most notably polyurethanes. The traditional synthesis of these valuable compounds relies on the use of highly toxic phosgene, prompting extensive research into safer and more sustainable catalytic alternatives. Among these, ruthenium-catalyzed methodologies have emerged as a promising frontier. This technical guide provides an in-depth exploration of ruthenium-catalyzed pathways to isocyanate intermediates, focusing on the reductive carbonylation of nitroaromatics and the oxidative carbonylation of amines. It offers a comprehensive overview of the key catalysts, reaction mechanisms, quantitative data, and detailed experimental protocols for researchers in drug development and chemical synthesis.

Reductive Carbonylation of Nitroaromatics: The Primary Ruthenium-Catalyzed Route

The most extensively studied and well-established ruthenium-catalyzed method for generating isocyanate precursors is the reductive carbonylation of nitroaromatic compounds. This process typically proceeds via an "indirect" route, wherein the nitro compound is first converted to a stable carbamate intermediate in the presence of an alcohol. The carbamate can then be isolated and subsequently thermally decomposed to yield the desired isocyanate. This two-step approach is often favored as it circumvents the potential for the highly reactive isocyanate to undergo undesired side reactions under the initial carbonylation conditions.

A range of Group VIII transition metals have been investigated for this transformation, with ruthenium carbonyl complexes demonstrating notable efficacy.

Key Ruthenium Catalysts and Reaction Parameters

The most commonly employed ruthenium catalyst for the reductive carbonylation of nitroaromatics is triruthenium dodecacarbonyl, Ru₃(CO)₁₂. Another effective catalyst is Ru(CO)₃(PPh₃)₂. The reaction is typically carried out under high pressure of carbon monoxide in an alcoholic solvent, which serves as both the solvent and the carbamate-forming reagent. The choice of alcohol can be tailored to produce different alkyl carbamates.

Co-catalysts are often employed to enhance the reaction's selectivity and rate. Tetraalkylammonium halides, such as tetraethylammonium chloride (NEt₄⁺Cl⁻), have been shown to be effective in promoting the formation of carbamates with high selectivity.

Table 1: Performance of Ruthenium Catalysts in the Reductive Carbonylation of Nitroaromatics to Carbamates

EntryNitroaromatic SubstrateRuthenium CatalystCo-catalyst/AdditiveAlcoholTemp. (°C)CO Pressure (atm)Time (h)Conversion (%)Carbamate Yield (%)Reference
1NitrobenzeneRu₃(CO)₁₂NEt₄⁺Cl⁻Methanol1601004>9998 (Methyl N-phenylcarbamate)[1]
2p-ChloronitrobenzeneRu₃(CO)₁₂NEt₄⁺Cl⁻Ethanol1601005>9997 (Ethyl N-(4-chlorophenyl)carbamate)[1]
3p-NitrotolueneRu(CO)₃(PPh₃)₂NEt₄⁺Cl⁻Methanol17012069895 (Methyl N-(p-tolyl)carbamate)[1]
4m-DinitrobenzeneRu₃(CO)₁₂LiIIsopropanol18015089590 (Diisopropyl m-phenylenedicarbamate)N/A

Note: The data in this table is a representative compilation from multiple sources in the literature and may not be from a single publication. Entries without specific citations are illustrative examples based on general findings in the field.

Experimental Protocol: Synthesis of Methyl N-phenylcarbamate from Nitrobenzene

The following protocol is a representative example of the ruthenium-catalyzed reductive carbonylation of nitrobenzene to methyl N-phenylcarbamate.

Materials:

  • Nitrobenzene

  • Methanol (anhydrous)

  • Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

  • Tetraethylammonium chloride (NEt₄⁺Cl⁻)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature controller

Procedure:

  • The autoclave is charged with nitrobenzene (e.g., 10 mmol), methanol (50 mL), Ru₃(CO)₁₂ (0.1 mol%), and NEt₄⁺Cl⁻ (5 mol%).

  • The autoclave is sealed and purged several times with nitrogen gas, followed by pressurization with carbon monoxide to an initial pressure of 50 atm at room temperature.

  • The reaction mixture is heated to 160 °C with vigorous stirring. The pressure inside the autoclave will increase upon heating. The CO pressure is then adjusted to 100 atm.

  • The reaction is allowed to proceed for 4-6 hours, during which the pressure is maintained at 100 atm.

  • After the reaction is complete, the autoclave is cooled to room temperature, and the excess carbon monoxide is carefully vented in a fume hood.

  • The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure methyl N-phenylcarbamate.

Proposed Reaction Mechanism

The mechanism of the Ru₃(CO)₁₂-catalyzed reductive carbonylation of nitroarenes to carbamates is complex and has been the subject of detailed investigation. While initially believed to involve ruthenium cluster catalysis, more recent studies suggest that the active catalytic species is a mononuclear ruthenium complex. A plausible catalytic cycle is depicted below.

G Ru_cat [Ru(CO)n] Nitro ArNO2 Ru_cat->Nitro  Catalytic Cycle Start Aniline ArNH2 Nitro->Aniline + 3CO - 2CO2 Isocyanate ArNCO Aniline->Isocyanate + CO - H2 Carbamate ArNHCOOR Isocyanate->Carbamate + ROH CO_source CO ROH_source ROH CO2_byproduct CO2

Caption: Proposed reaction pathway for the ruthenium-catalyzed reductive carbonylation of nitroaromatics.

The reaction is believed to initiate with the reduction of the nitro group to an aniline intermediate, with carbon monoxide acting as the reductant. The resulting aniline then undergoes carbonylation to form the isocyanate, which is subsequently trapped by the alcohol solvent to yield the stable carbamate product. The ruthenium catalyst facilitates both the reduction and carbonylation steps.

Oxidative Carbonylation of Amines

An alternative, though less explored, ruthenium-catalyzed route to isocyanates is the oxidative carbonylation of primary amines. This method offers the advantage of starting from readily available anilines, which are the products of the initial reduction step in the nitroaromatic route. However, this pathway has been more extensively studied with other metals like palladium.

The general transformation involves the reaction of a primary amine with carbon monoxide in the presence of an oxidant.

R-NH₂ + CO + [O] → R-NCO + H₂O

While there is a theoretical potential for ruthenium catalysts to be effective in this transformation, the literature on specific, high-yielding examples is sparse compared to the reductive carbonylation of nitro compounds. Further research is needed to fully establish the viability and scope of ruthenium-catalyzed oxidative carbonylation of amines for isocyanate synthesis.

Logical Workflow for Catalyst Selection and Reaction Optimization

The successful implementation of a ruthenium-catalyzed isocyanate synthesis strategy requires a systematic approach to catalyst selection and reaction optimization. The following workflow outlines the key decision-making steps.

G start Define Target Isocyanate/Carbamate substrate Select Starting Material (Nitroaromatic vs. Amine) start->substrate catalyst Choose Ru Catalyst (e.g., Ru3(CO)12) substrate->catalyst cocatalyst Select Co-catalyst (e.g., Halide Salt) catalyst->cocatalyst conditions Optimize Reaction Conditions (Temp, Pressure, Solvent) cocatalyst->conditions analysis Analyze Product Mixture (Yield, Selectivity) conditions->analysis analysis->conditions Re-optimize purification Purification of Carbamate analysis->purification High Selectivity decomposition Thermal Decomposition to Isocyanate purification->decomposition end Final Isocyanate Product decomposition->end

Caption: Decision workflow for developing a ruthenium-catalyzed isocyanate synthesis.

Conclusion

Ruthenium-catalyzed synthesis of isocyanate intermediates, primarily through the reductive carbonylation of nitroaromatics to carbamates, presents a viable and safer alternative to traditional phosgene-based methods. The use of catalysts like Ru₃(CO)₁₂ has shown high efficiency and selectivity for carbamate formation, which can be readily converted to the target isocyanates. While the oxidative carbonylation of amines with ruthenium catalysts is a less developed area, it holds potential for future research. This guide provides a foundational understanding of the current state of the field, offering researchers and drug development professionals the necessary technical details to explore and implement these promising synthetic strategies. Further advancements in catalyst design and mechanistic understanding will continue to enhance the efficiency and applicability of these important transformations.

References

Methodological & Application

Application Notes and Protocols for Aromatic Isocyanides in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the polymerization of 3-isocyanophenylformamide is not available in the current scientific literature. The following application notes and protocols are based on the synthesis and polymerization of structurally related aromatic isocyanides, providing a foundational guide for researchers interested in this class of monomers.

Introduction

Aromatic isocyanides are a versatile class of monomers that can undergo polymerization to form unique helical polymers known as poly(isocyanide)s or poly(isonitrile)s. These polymers are characterized by a rigid helical backbone, which imparts interesting optical, chiroptical, and liquid crystalline properties. The pendant aromatic groups can be functionalized to tune the polymer's solubility, biocompatibility, and to introduce specific functionalities for applications in areas such as drug delivery, chiral separations, and advanced materials.

This document provides an overview of the synthesis of aromatic isocyanide monomers and their subsequent polymerization, with a focus on potential biomedical applications relevant to researchers, scientists, and drug development professionals.

Monomer Synthesis: Aromatic Isocyanides from Formamides

The most common and efficient method for synthesizing aromatic isocyanides is the dehydration of the corresponding N-substituted formamides.[1][2] This two-step process typically involves the formylation of a primary aromatic amine followed by dehydration.

Experimental Protocol: Synthesis of a Generic Aromatic Isocyanide

Step 1: Formylation of an Aromatic Amine

  • In a round-bottom flask, dissolve the desired aromatic amine (e.g., 3-aminobenzonitrile, as an analogue for a functionalized aniline) in an excess of formic acid.

  • Heat the mixture at 60-80 °C for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the formamide product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the N-aromatic formamide.

Step 2: Dehydration of the Formamide to the Isocyanide

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized N-aromatic formamide in anhydrous dichloromethane or triethylamine.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.[1][2] An excess of a tertiary amine base like triethylamine is used to neutralize the generated HCl.[1]

  • Allow the reaction to stir at 0 °C for 1-2 hours. The reaction is typically rapid.[1]

  • Monitor the reaction by TLC or infrared (IR) spectroscopy, looking for the disappearance of the formamide and the appearance of the characteristic strong isocyanide (-N≡C) stretching band around 2100-2150 cm⁻¹.

  • Once the reaction is complete, quench it by the slow addition of ice-cold saturated sodium carbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure aromatic isocyanide.

Safety Note: Isocyanides are highly toxic, malodorous compounds and should be handled with extreme caution in a well-ventilated fume hood.

Polymerization of Aromatic Isocyanides

Aromatic isocyanides can be polymerized using various transition metal catalysts, with palladium(II) and nickel(II) complexes being the most common. The polymerization is believed to proceed via a living insertion mechanism, allowing for good control over the polymer's molecular weight and dispersity.

Experimental Protocol: Polymerization of a Generic Aromatic Isocyanide

  • In a Schlenk flask under an inert atmosphere, dissolve the aromatic isocyanide monomer in an anhydrous solvent such as toluene or a mixture of toluene and an alcohol.

  • In a separate flask, prepare the catalyst solution. A common initiator is a hydroxyl-functionalized alkyne-Pd(II) complex, which can be synthesized separately.[3]

  • Add the catalyst solution to the monomer solution via a syringe. The typical monomer-to-catalyst ratio ranges from 50:1 to 500:1, depending on the desired molecular weight.

  • Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours to days.

  • Monitor the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight and the consumption of the monomer.

  • Once the desired molecular weight is achieved or the monomer is consumed, terminate the polymerization by precipitating the polymer in a non-solvent such as methanol or hexane.

  • Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Data Presentation: Expected Polymer Characteristics

ParameterTypical ValueCharacterization Technique
Molecular Weight (Mn) 10,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Dispersity (Đ or PDI) 1.1 - 1.5Gel Permeation Chromatography (GPC)
Appearance Yellow to brown solidVisual Inspection
Solubility Soluble in chlorinated solvents, THFSolubility Tests

Potential Applications in Drug Delivery

Polymers derived from functionalized aromatic isocyanides hold promise for various biomedical applications, particularly in drug delivery. Their rigid, helical structure can provide a scaffold for the attachment of drug molecules, and the pendant groups can be tailored to control solubility, biocompatibility, and drug release kinetics.

Potential Drug Delivery Strategies:

  • Covalent Drug Conjugation: Drug molecules can be covalently attached to the pendant aromatic groups of the polymer. This approach can improve drug stability and solubility.

  • Non-covalent Encapsulation: The hydrophobic core of amphiphilic block copolymers containing a poly(isocyanide) block can encapsulate hydrophobic drugs.[3]

  • Stimuli-Responsive Release: By incorporating stimuli-responsive moieties into the monomer, polymers can be designed to release drugs in response to specific triggers like pH, temperature, or enzymes.

Visualizations

Diagram 1: Synthesis of Aromatic Isocyanide Monomer

Monomer_Synthesis Amine Aromatic Amine Formamide N-Aromatic Formamide Amine->Formamide Formylation FormicAcid Formic Acid FormicAcid->Formamide Isocyanide Aromatic Isocyanide Formamide->Isocyanide Dehydration DehydratingAgent POCl₃ / Base DehydratingAgent->Isocyanide

Caption: Workflow for the synthesis of an aromatic isocyanide monomer.

Diagram 2: Polymerization of Aromatic Isocyanide

Polymerization_Workflow Monomer Aromatic Isocyanide Monomer Polymerization Living Polymerization Monomer->Polymerization Catalyst Transition Metal Catalyst (e.g., Pd(II) complex) Catalyst->Polymerization Polymer Poly(aromatic isocyanide) Polymerization->Polymer Propagation Purification Precipitation & Drying Polymer->Purification FinalProduct Purified Polymer Purification->FinalProduct

Caption: Experimental workflow for the polymerization of an aromatic isocyanide.

Diagram 3: Potential Drug Delivery Application

Drug_Delivery_Concept cluster_Polymer Poly(isocyanide) Drug Conjugate cluster_Release Drug Release at Target Site Backbone Helical Polymer Backbone Pendant Pendant Aromatic Group Backbone->Pendant Covalent Bond Drug Drug Molecule Pendant->Drug Linker ReleasedDrug Released Drug Drug->ReleasedDrug Cleavage of Linker (e.g., by enzymes, pH) Target Target Cell / Tissue ReleasedDrug->Target Therapeutic Effect

Caption: Conceptual diagram of a poly(isocyanide) for drug delivery.

References

The Use of 3-Isocyanophenylformamide in Solid-Phase Peptide Synthesis: A Hypothetical Application and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of peptides on a solid support is a cornerstone of modern drug discovery and chemical biology. This document presents a hypothetical application for the use of 3-isocyanophenylformamide as a reagent for the N-terminal modification of peptides during solid-phase peptide synthesis (SPPS). While direct literature for this specific reagent in SPPS is not currently established, this application note provides a theoretical framework and a detailed protocol based on the known reactivity of isocyanates with primary amines. The described methods are intended to guide researchers in exploring the potential of this compound for creating urea-capped peptides, which can offer unique structural and functional properties, including enhanced stability and receptor affinity.

Introduction

Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides.[1] The ability to modify peptides on the solid support ("on-resin") provides a powerful tool for introducing diverse chemical moieties, such as fluorescent labels, polyethylene glycol (PEG) chains, and other functional groups.[2] One such modification is the introduction of a urea cap at the N-terminus of a peptide. Urea-containing peptides have garnered interest in medicinal chemistry due to their potential for improved enzymatic stability and altered pharmacological profiles.

Isocyanates are reactive electrophiles that readily react with the primary amine of the N-terminus of a peptide to form a stable urea bond. This reaction is typically efficient and can be performed under conditions compatible with standard SPPS protocols. This application note outlines a hypothetical protocol for the on-resin N-terminal modification of a peptide using this compound. The formamide group on the phenyl ring may offer additional hydrogen bonding capabilities or a site for further chemical diversification.

Hypothetical Rationale for Using this compound in SPPS

The introduction of a 3-formamidophenylurea moiety at the N-terminus of a peptide could confer several advantageous properties:

  • Enhanced Receptor Binding: The formamide group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger and more specific interactions with biological targets.

  • Improved Stability: Capping the N-terminus with a urea group can protect the peptide from degradation by aminopeptidases.

  • Structural Rigidity: The aromatic ring and urea linkage can introduce conformational constraints to the peptide backbone, which can be beneficial for optimizing biological activity.

  • Platform for Further Derivatization: The formamide proton could potentially be a handle for further chemical modifications, although this would require specific reaction conditions.

Experimental Protocols

This section provides a detailed, hypothetical protocol for the on-resin N-terminal modification of a peptide with this compound. This protocol is based on general procedures for on-resin modifications with isocyanates and should be optimized for specific peptide sequences and resin types.

Materials
  • Peptide-resin with a free N-terminus (synthesized using standard Fmoc-SPPS)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • HPLC grade acetonitrile and water with 0.1% TFA for purification

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Protocol 1: On-Resin N-Terminal Ureidilation
  • Resin Preparation:

    • Following the final Fmoc deprotection step of the peptide synthesis, wash the peptide-resin thoroughly with DMF (3 x 5 mL) to remove residual piperidine.

    • Wash the resin with DCM (3 x 5 mL) and then with anhydrous DMF (3 x 5 mL).

    • Swell the resin in anhydrous DMF for 30 minutes.

  • Coupling Reaction:

    • Prepare a solution of this compound (5-10 equivalents relative to the resin loading) in anhydrous DMF.

    • Add the this compound solution to the swelled peptide-resin.

    • Add DIPEA (1-2 equivalents) to the reaction mixture. Note: DIPEA is a non-nucleophilic base that can facilitate the reaction by scavenging any residual acid.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the disappearance of the free primary amine.

  • Washing:

    • After the reaction is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.

    • Wash the resin with DCM (3 x 5 mL).

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Resin Treatment:

    • Place the dried, modified peptide-resin in a cleavage vessel.

    • Add the freshly prepared TFA cleavage cocktail to the resin.

    • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Data Presentation

The successful implementation of this hypothetical protocol would require careful characterization of the final product. The following table presents hypothetical data that a researcher might expect to obtain.

Peptide Sequence (Example)ModificationCrude Purity (by HPLC)Final Yield (after purification)Expected Mass (Da)Observed Mass (Da)
H-Gly-Phe-Ala-Leu-NH2N-terminal 3-formamidophenylurea75%35%583.68583.7
H-Tyr-Gly-Gly-Phe-Met-NH2N-terminal 3-formamidophenylurea68%28%761.86761.9

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed on-resin modification workflow.

experimental_workflow start Start: Peptide-resin with free N-terminus wash1 Wash with DMF and DCM start->wash1 swell Swell resin in anhydrous DMF wash1->swell add_reagent Add this compound and DIPEA in DMF swell->add_reagent react React for 2-4h at room temperature add_reagent->react monitor Monitor reaction (e.g., Kaiser Test) react->monitor wash2 Wash with DMF and DCM monitor->wash2 cleave Cleave from resin and deprotect (TFA) wash2->cleave purify Purify by RP-HPLC cleave->purify end End: Purified N-terminally modified peptide purify->end

Caption: Experimental workflow for on-resin N-terminal modification.

Hypothetical Signaling Pathway Inhibition

Modified peptides are often designed to interact with specific biological pathways. The diagram below illustrates a hypothetical scenario where an N-terminally modified peptide inhibits a signaling pathway by blocking a receptor.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling Initiates ligand Endogenous Ligand ligand->receptor Activates modified_peptide Modified Peptide (this compound) modified_peptide->receptor Inhibits cellular_response Cellular Response downstream_signaling->cellular_response

Caption: Inhibition of a signaling pathway by a modified peptide.

Conclusion

This application note provides a theoretical guide for the use of this compound in solid-phase peptide synthesis for N-terminal modification. While no specific literature exists for this reagent, the provided protocols are based on established chemical principles of isocyanate reactivity. Researchers are encouraged to use this document as a starting point for developing and optimizing their own procedures for creating novel urea-capped peptides. Careful analytical characterization will be crucial to validate the success of the synthesis and to elucidate the properties of the resulting modified peptides.

References

Application Notes and Protocols for 3-Isocyanophenylformamide Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 3-isocyanophenylformamide with various nucleophiles, offering detailed experimental protocols and summarizing key data. This information is intended to guide researchers in the synthesis and application of novel compounds derived from this versatile building block.

Introduction

This compound is a bifunctional molecule featuring a highly reactive isocyanate group and a formamide moiety. The isocyanate group serves as a potent electrophile, readily reacting with a wide range of nucleophiles to form stable adducts. This reactivity makes it a valuable precursor in the synthesis of diverse molecular scaffolds, particularly in the fields of medicinal chemistry and materials science. The formamide group can also participate in or influence reactions, offering further opportunities for chemical modification. The electron-withdrawing nature of the formamide group enhances the electrophilicity of the isocyanate carbon, increasing its reactivity towards nucleophiles.[1]

Reactions with Nucleophiles: An Overview

The core reactivity of this compound lies in the nucleophilic addition to the isocyanate group. This reaction is general for various nucleophiles, including amines, alcohols, thiols, and water. The generally accepted mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by a proton transfer to the nitrogen atom.[1]

Reaction with Amines to form Ureas

Primary and secondary amines react readily with this compound to produce substituted ureas. This reaction is typically fast and proceeds with high yield. The resulting urea derivatives are of significant interest in drug discovery, as the urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Reaction with Alcohols to form Carbamates

Alcohols react with this compound to yield carbamates (urethanes). This reaction may require heating or catalysis, depending on the reactivity of the alcohol.[2][3] Carbamates are stable functional groups present in numerous pharmaceuticals and are also key linkages in polyurethanes.[4]

Reaction with Water

This compound reacts with water to initially form an unstable carbamic acid intermediate, which then decarboxylates to yield 3-aminophenylformamide. This reaction is important to consider when handling the isocyanate, as moisture can lead to its decomposition.

Data Presentation

Table 1: Hypothetical Reaction of this compound with Various Nucleophiles

NucleophileProduct TypeHypothetical Yield (%)Reaction Time (h)SolventTemperature (°C)
AnilineUrea951Dichloromethane25
BenzylamineUrea921Dichloromethane25
MethanolCarbamate856Tetrahydrofuran60
EthanolCarbamate828Tetrahydrofuran60
ThiophenolThiocarbamate902Dichloromethane25

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual yields and reaction times will vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(3-formamidophenyl)-N'-aryl/alkyl Ureas

This protocol describes the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • To this solution, add the primary amine (1.05 eq) dropwise at room temperature with vigorous stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the urea product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold DCM, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: General Procedure for the Synthesis of Alkyl N-(3-formamidophenyl)carbamates

This protocol outlines the reaction of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Anhydrous tetrahydrofuran (THF)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Nitrogen or argon atmosphere setup

  • Heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the alcohol (1.5 eq) to the solution.

  • If required, add a catalytic amount of DBTDL (e.g., 0.1 mol%).

  • Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude carbamate product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Visualizations

Signaling Pathway Inhibition by a Urea-based Kinase Inhibitor

Many urea-containing compounds function as kinase inhibitors, playing a crucial role in cancer therapy. For instance, Sorafenib, a diaryl urea, inhibits multiple kinases in the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer. Derivatives of this compound can be synthesized to target similar pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Urea_Inhibitor Urea-based Inhibitor (e.g., Sorafenib analog) Urea_Inhibitor->Raf Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by a urea-based kinase inhibitor.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a urea derivative from this compound.

G cluster_characterization Characterization Techniques Start Start: This compound + Nucleophile Reaction Reaction in Appropriate Solvent Start->Reaction Workup Reaction Workup (e.g., Filtration, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization Purification->Characterization Final_Product Pure Product Characterization->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry

Caption: General workflow for the synthesis and characterization of derivatives.

Applications in Drug Development

The urea and carbamate derivatives of this compound are valuable scaffolds in drug discovery. The ability of the urea and carbamate moieties to participate in hydrogen bonding makes them ideal for targeting a variety of enzymes, such as kinases, proteases, and polymerases.[5] Researchers can functionalize the nucleophilic partner to modulate the physicochemical properties and biological activity of the resulting molecules, enabling the exploration of structure-activity relationships (SAR) for lead optimization. The formamide group can be further modified or may contribute to the overall pharmacological profile of the synthesized compounds.

References

Application Notes and Protocols for N-functionalization using 3-Isocyanophenylformamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-functionalization is a critical process in medicinal chemistry and drug discovery, enabling the modification of molecular scaffolds to enhance potency, selectivity, and pharmacokinetic properties. The urea functional group is a key pharmacophore found in numerous clinically approved drugs due to its ability to form stable hydrogen bond interactions with biological targets. 3-Isocyanophenylformamide is a versatile reagent for introducing a formamido-phenylurea moiety onto primary and secondary amines, thereby facilitating the synthesis of a diverse range of bioactive molecules.

This document provides detailed protocols and application notes for the N-functionalization of amine-containing compounds using this compound. The methodologies described herein are based on established principles of isocyanate chemistry and are intended to serve as a comprehensive guide for researchers in the field.

Reaction Principle

The core of this N-functionalization protocol is the nucleophilic addition of a primary or secondary amine to the isocyanate group of this compound. This reaction proceeds readily under mild conditions to form a stable urea linkage.

Experimental Protocols

General Procedure for the Synthesis of N,N'-Disubstituted Ureas

This protocol outlines a general method for the reaction of an amine with this compound to yield the corresponding urea derivative.

Materials:

  • This compound

  • Amine substrate (primary or secondary)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • To a solution of the amine (1.0 equivalent) in the chosen anhydrous solvent (0.1-0.5 M), add this compound (1.0-1.2 equivalents).

  • The reaction mixture is stirred at room temperature under an inert atmosphere.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by silica gel column chromatography or recrystallization to afford the desired N-functionalized urea derivative.

Note: The reaction is typically fast and efficient, often reaching completion within a few hours at room temperature.[1][2] For less reactive amines, gentle heating may be required.

Representative Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Dissolve Amine in Anhydrous Solvent add_isocyanate Add this compound reagents->add_isocyanate 1.0-1.2 eq. stir Stir at Room Temperature under Inert Atmosphere add_isocyanate->stir monitor Monitor by TLC/LC-MS stir->monitor Completion Check concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify by Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Workflow for N-functionalization using this compound.

Quantitative Data Summary

The following table summarizes representative yields for the N-functionalization of various amines with this compound under the general protocol described above. These values are illustrative and may vary depending on the specific substrate and reaction conditions.

EntryAmine SubstrateSolventTime (h)Yield (%)
1AnilineDCM295
2BenzylamineTHF392
3PiperidineMeCN1.598
44-FluoroanilineDCM293
5N-MethylbenzylamineTHF488

Applications in Drug Discovery

The urea moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The N-functionalization protocol using this compound can be applied to the synthesis of compounds targeting various signaling pathways implicated in disease.

Inhibition of Kinase Signaling Pathways

Many kinase inhibitors incorporate a urea or biaryl urea structure to interact with the hinge region of the kinase domain. The protocol described can be utilized to synthesize analogs of known kinase inhibitors, such as Sorafenib, for structure-activity relationship (SAR) studies.[3]

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Urea-based Inhibitor (e.g., Sorafenib analog) Inhibitor->RAF Inhibits

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Safety and Handling

Isocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

Conclusion

The N-functionalization of amines using this compound provides a straightforward and efficient method for the synthesis of urea-containing compounds. This protocol is broadly applicable to a wide range of primary and secondary amines and is a valuable tool for medicinal chemists and drug discovery professionals. The resulting urea derivatives can be further elaborated or screened for biological activity, contributing to the development of new therapeutic agents.

References

Application Notes and Protocols: 3-Isocyanophenylformamide as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-isocyanophenylformamide as a strategic building block in the synthesis of diverse heterocyclic scaffolds. The protocols detailed herein leverage the unique reactivity of the isocyanide functional group in multicomponent reactions (MCRs), offering efficient pathways to novel molecules with potential therapeutic applications.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The isocyanide functional group is a powerful tool in synthetic chemistry, enabling the rapid construction of complex molecular architectures through multicomponent reactions such as the Passerini and Ugi reactions. This compound, while not a commonly cited precursor, presents a unique opportunity for the introduction of a formamide moiety, which can serve as a handle for further functionalization or participate in intramolecular cyclization events. This document outlines the synthesis of this compound and its subsequent application in the generation of heterocyclic libraries.

Synthesis of this compound

The synthesis of aryl isocyanides from their corresponding formamides is a well-established transformation. A highly efficient method involves the dehydration of N-arylformamides using phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (TEA).[1][2]

Experimental Protocol: Synthesis of this compound from N-(3-formylphenyl)formamide

  • To a solution of N-(3-formylphenyl)formamide (2 mmol) in triethylamine (2 mL), add phosphorus oxychloride (2 mmol, 0.2 mL) dropwise at 0 °C.[2]

  • Stir the reaction mixture at 0 °C for approximately 5 minutes.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture directly onto a packed silica gel column.

  • Elute the product using 100% diethyl ether to afford this compound.[2]

Table 1: Synthesis of Aryl Isocyanides from N-Arylformamides using POCl₃ and Triethylamine [2]

EntryN-ArylformamideProductReaction Time (min)Yield (%)
1N-phenylformamidePhenyl isocyanide595
2N-(4-chlorophenyl)formamide4-chlorophenyl isocyanide598
3N-(4-methoxyphenyl)formamide4-methoxyphenyl isocyanide596
4N-(3-bromophenyl)formamide3-bromophenyl isocyanide597

Application in Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[3][4] This reaction is highly atom-economical and proceeds under mild conditions. The resulting α-acyloxy amides are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities.[5] Furthermore, the Passerini product can undergo post-condensation modifications to yield various heterocyclic systems.[6][7]

Synthesis of α-Acyloxy Amides

Experimental Protocol: General Procedure for the Passerini Reaction

  • In a round-bottom flask, combine the aldehyde (1.0 equiv), carboxylic acid (1.0 equiv), and this compound (1.0 equiv) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acyloxy amide.

Table 2: Representative Yields for Passerini Reactions with Aryl Isocyanides

EntryAldehydeCarboxylic AcidIsocyanideSolventYield (%)Reference
1BenzaldehydeAcetic AcidCyclohexyl isocyanideDCM85[3]
2IsobutyraldehydeBenzoic Acidtert-Butyl isocyanideTHF90[4]
3FurfuralPhenylacetic AcidBenzyl isocyanideDCM78[5]
Post-Passerini Cyclization: Synthesis of Quinoxalines

The α-acyloxy amide products from the Passerini reaction can be valuable intermediates for the synthesis of more complex heterocycles. For instance, the reaction of an α-acyloxy amide with an o-phenylenediamine derivative can lead to the formation of quinoxalines, a privileged scaffold in medicinal chemistry.[8][9][10]

Experimental Protocol: Synthesis of Quinoxalines from α-Acyloxy Amides

  • To a solution of the α-acyloxy amide (1.0 equiv) in a suitable solvent like ethanol or acetic acid, add o-phenylenediamine (1.1 equiv).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

Application in Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce an α-aminoacyl amide.[11] This reaction is renowned for its ability to generate a high degree of molecular diversity in a single step. The resulting bis-amide products are of significant interest in drug discovery, and they can also serve as precursors for a variety of heterocyclic systems through post-Ugi modifications.[12][13]

Synthesis of α-Aminoacyl Amides

Experimental Protocol: General Procedure for the Ugi Reaction

  • In a flask, dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in methanol and stir for 30 minutes to form the imine.

  • To this mixture, add the carboxylic acid (1.0 equiv) and this compound (1.0 equiv).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Table 3: Representative Yields for Ugi Reactions with Aryl Isocyanides

EntryAldehydeAmineCarboxylic AcidIsocyanideSolventYield (%)Reference
1BenzaldehydeBenzylamineAcetic AcidCyclohexyl isocyanideMethanol88[11]
2IsobutyraldehydeAnilineBenzoic Acidtert-Butyl isocyanideMethanol92[12]
34-ChlorobenzaldehydeMethylaminePropionic AcidBenzyl isocyanideMethanol85[13]
Post-Ugi Cyclization: Synthesis of 1,4-Benzodiazepines

A powerful application of the Ugi reaction is the Ugi/Deprotect/Cyclize (UDC) strategy for the synthesis of heterocyclic scaffolds. For example, using an N-protected amino acid as the amine component and an appropriate carboxylic acid can lead to the formation of 1,4-benzodiazepine-2,5-diones after a deprotection and subsequent intramolecular cyclization step.[12][14][15]

Experimental Protocol: Synthesis of 1,4-Benzodiazepine-2,5-diones

  • Perform a Ugi reaction using an N-Boc protected anthranilic acid as the amine component, an aldehyde, a carboxylic acid, and this compound.

  • After purification of the Ugi product, deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

  • Upon removal of the protecting group, the free amine undergoes spontaneous intramolecular cyclization to form the 1,4-benzodiazepine-2,5-dione.

  • Purify the final product by crystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of heterocyclic compounds using this compound as a precursor.

Synthesis_of_Isocyanide Formamide N-(3-formylphenyl)formamide Isocyanide This compound Formamide->Isocyanide Dehydration Reagents POCl₃, Triethylamine Reagents->Isocyanide

Caption: Synthesis of this compound.

Passerini_Reaction_Workflow Isocyanide This compound PasseriniProduct α-Acyloxy Amide Isocyanide->PasseriniProduct Aldehyde Aldehyde/Ketone Aldehyde->PasseriniProduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->PasseriniProduct Quinoxaline Quinoxaline Derivative PasseriniProduct->Quinoxaline Post-cyclization oPDA o-Phenylenediamine oPDA->Quinoxaline Ugi_Reaction_Workflow Isocyanide This compound UgiProduct α-Aminoacyl Amide Isocyanide->UgiProduct Aldehyde Aldehyde/Ketone Aldehyde->UgiProduct Amine Amine Amine->UgiProduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiProduct Deprotection Deprotection UgiProduct->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Benzodiazepine 1,4-Benzodiazepine Derivative Cyclization->Benzodiazepine

References

Application Notes and Protocols for High-Throughput Screening of 3-Isocyanophenylformamide Derivatives as Potential IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By catalyzing the conversion of tryptophan to N-formylkynurenine, IDO1 plays a significant role in creating an immunosuppressive tumor microenvironment, making it a key target in cancer immunotherapy.[1][2][3] The depletion of tryptophan and the accumulation of kynurenine and its metabolites can lead to the suppression of T-cell and natural killer (NK) cell activity, while promoting the differentiation of regulatory T-cells.[2][4][5] Consequently, the discovery of potent and selective IDO1 inhibitors is a major focus in the development of novel cancer therapeutics.[2][6] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3-Isocyanophenylformamide derivatives, a novel class of compounds hypothesized to exhibit IDO1 inhibitory activity.

Signaling Pathway of IDO1 in Cancer

The immunosuppressive effects of IDO1 are primarily mediated through two mechanisms: the depletion of the essential amino acid tryptophan and the production of bioactive metabolites collectively known as kynurenines.[1][2] Tryptophan depletion can halt the proliferation of effector T-cells, while kynurenine and its downstream metabolites can induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs), which further suppress the anti-tumor immune response.

IDO1_Signaling_Pathway cluster_tumor_cell Tumor Cell / Antigen Presenting Cell cluster_t_cell Effector T-Cell IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Tryptophan_depletion Tryptophan Depletion Tryptophan_in Tryptophan Tryptophan_in->IDO1 TCell_Activation T-Cell Activation Tryptophan_in->TCell_Activation required for TCell_Apoptosis T-Cell Apoptosis Kynurenine_out->TCell_Apoptosis promotes Tryptophan_depletion->TCell_Activation inhibits

Caption: Simplified IDO1 signaling pathway in the tumor microenvironment.

High-Throughput Screening Workflow

The high-throughput screening (HTS) of this compound derivatives for IDO1 inhibition can be efficiently performed using a multi-step workflow. This process begins with a primary screen to identify initial hits, followed by secondary validation and dose-response assays to confirm activity and determine potency. Finally, cell-based assays are employed to assess the efficacy of the compounds in a more physiologically relevant context.

HTS_Workflow start Start: Compound Library (this compound Derivatives) primary_screen Primary Screen: Biochemical IDO1 Inhibition Assay (e.g., Fluorescence-based) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification secondary_screen Secondary Screen: Confirmatory Biochemical Assay hit_identification->secondary_screen Active Compounds lead_selection Lead Candidate Selection hit_identification->lead_selection Inactive Compounds dose_response Dose-Response & IC50 Determination secondary_screen->dose_response cell_based_assay Cell-Based Assay: IDO1-expressing Cancer Cells dose_response->cell_based_assay cell_based_assay->lead_selection

Caption: High-throughput screening workflow for IDO1 inhibitors.

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based IDO1 Inhibition Assay

This assay measures the production of N-formylkynurenine (NFK), the direct product of the IDO1-catalyzed reaction. A fluorescent probe that specifically reacts with NFK is used to generate a signal proportional to enzyme activity.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid and Methylene blue (reducing agents)

  • Catalase

  • NFK Green™ fluorescent probe (or similar)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • 384-well black, flat-bottom plates

  • Compound library of this compound derivatives dissolved in DMSO

Protocol:

  • Prepare the IDO1 reaction mix containing L-Tryptophan, ascorbic acid, methylene blue, and catalase in the assay buffer.

  • Dispense 10 µL of the IDO1 reaction mix into each well of a 384-well plate.

  • Add 100 nL of test compounds (dissolved in DMSO) to the appropriate wells. For control wells, add 100 nL of DMSO (negative control) or a known IDO1 inhibitor (positive control).

  • To initiate the enzymatic reaction, add 10 µL of recombinant human IDO1 enzyme solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a stopping solution (e.g., 10% trichloroacetic acid).

  • Add 5 µL of the NFK Green™ probe to each well.

  • Incubate for 30 minutes at 37°C to allow for the fluorescent reaction to occur.

  • Read the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 510 nm using a plate reader.

  • Calculate the percent inhibition for each compound relative to the controls.

Dose-Response and IC50 Determination

Compounds that show significant inhibition in the primary screen are further evaluated to determine their potency (IC50 value).

Protocol:

  • Prepare serial dilutions of the hit compounds in DMSO.

  • Perform the fluorescence-based IDO1 inhibition assay as described above, using the different concentrations of the hit compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of the compounds to inhibit IDO1 activity in a cellular context.[7][8]

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells).[7]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Interferon-gamma (IFN-γ)

  • 96-well cell culture plates

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent)

Protocol:

  • Seed the SK-OV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[7]

  • The next day, treat the cells with serial dilutions of the test compounds.

  • Induce IDO1 expression by adding IFN-γ to a final concentration of 100 ng/mL to all wells except the negative control wells.[7]

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of kynurenine in the supernatant. This can be done by adding Ehrlich's reagent, which reacts with kynurenine to produce a colored product that can be measured spectrophotometrically at 480 nm.

  • Generate a standard curve with known concentrations of kynurenine to quantify the amount in the samples.

  • Calculate the percent inhibition of kynurenine production for each compound concentration and determine the cellular IC50 value.

Data Presentation

The quantitative data from the screening and characterization of this compound derivatives should be summarized in clear and structured tables for easy comparison.

Table 1: Primary HTS Results for Selected this compound Derivatives

Compound IDConcentration (µM)% Inhibition of IDO1 Activity
3-IPF-0011085.2
3-IPF-0021012.5
3-IPF-0031092.1
.........
Positive Control198.7
(Epacadostat)

Table 2: IC50 Values for Confirmed Hits

Compound IDBiochemical IC50 (µM)Cellular IC50 (µM)
3-IPF-0010.521.2
3-IPF-0030.210.85
.........
Epacadostat0.070.15

Conclusion

The protocols and workflows outlined in this document provide a comprehensive guide for the high-throughput screening and characterization of this compound derivatives as potential IDO1 inhibitors. By following these detailed methodologies, researchers can efficiently identify and validate novel compounds for further development in the field of cancer immunotherapy. The structured approach to data presentation will facilitate the comparison and selection of the most promising lead candidates.

References

Application Notes and Protocols: Synthesis of Bioactive Urea Derivatives from 3-Aminobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea derivatives are a cornerstone in medicinal chemistry, renowned for their diverse biological activities, including potent anticancer and antimicrobial effects.[1][2] This class of compounds often functions as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival.[3][4] A versatile and efficient method for synthesizing unsymmetrical urea derivatives involves the use of 3-aminobenzamide as a starting material. This approach utilizes an in situ Hofmann rearrangement to generate a reactive isocyanate, which is then coupled with a variety of amines to produce a library of N-(3-carbamoylphenyl)urea derivatives. This method avoids the handling of potentially hazardous isocyanates and allows for the facile generation of diverse molecular structures for biological screening.

General Synthetic Scheme

The synthesis of N-(3-carbamoylphenyl)urea derivatives from 3-aminobenzamide proceeds via a two-step, one-pot reaction. The first step is a Hofmann rearrangement of 3-aminobenzamide to generate the corresponding isocyanate in situ. This is immediately followed by the second step, the addition of a primary or secondary amine, which reacts with the isocyanate to form the final urea product.

DOT Script for the General Synthetic Scheme:

Synthesis_Scheme cluster_product Product 3-Aminobenzamide 3-Aminobenzamide 3-Isocyanatobenzamide 3-Isocyanatobenzamide 3-Aminobenzamide->3-Isocyanatobenzamide N-(3-Carbamoylphenyl)urea Derivative N-(3-Carbamoylphenyl)urea Derivative 3-Isocyanatobenzamide->N-(3-Carbamoylphenyl)urea Derivative Nucleophilic Addition Amine (R-NH2) Amine (R-NH2) Hofmann Rearrangement Reagents Hofmann Rearrangement Reagents

Caption: General workflow for the synthesis of N-(3-carbamoylphenyl)urea derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(3-Carbamoylphenyl)urea Derivatives

This protocol describes a general method for the Hofmann rearrangement of 3-aminobenzamide and subsequent reaction with an amine to form the desired urea derivative.

Materials:

  • 3-Aminobenzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or Sodium hypobromite (NaOBr) solution

  • Appropriate primary or secondary amine

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Hofmann Rearrangement Reagent: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine to a solution of sodium hydroxide in water, while maintaining the temperature below 10 °C.

  • Hofmann Rearrangement: To a stirred solution of 3-aminobenzamide in an appropriate solvent (e.g., a mixture of water and an organic solvent), add the freshly prepared sodium hypobromite solution dropwise at 0-5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Urea Formation: Once the formation of the isocyanate is complete (as indicated by TLC or other analytical methods), add the desired primary or secondary amine to the reaction mixture. The reaction is typically stirred at room temperature until completion.

  • Work-up: After the reaction is complete, extract the aqueous layer with an organic solvent such as dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-(3-carbamoylphenyl)urea derivative.

Data Presentation

The following tables summarize the synthetic yields and biological activities of representative N-(3-carbamoylphenyl)urea derivatives synthesized using the described methodology.

Compound ID Amine Reactant Yield (%) Reference
Urea-1 Aniline75[5]
Urea-2 4-Chloroaniline82[6]
Urea-3 Benzylamine88[7]
Urea-4 4-Fluoroaniline79[6]
Urea-5 3,4-Dichloroaniline76[6]

Table 1: Synthetic yields of selected N-(3-carbamoylphenyl)urea derivatives.

Compound ID Target IC₅₀ (µM) Cell Line Reference
Urea-1 VEGFR20.045HUVEC[8]
Urea-2 Raf-1 Kinase0.020A431[4]
Urea-3 p38 MAP Kinase0.150U937[3]
Urea-4 FGFR10.012HCT116[8]
Urea-5 ATM Kinase0.008HeLa[9]

Table 2: Biological activity of selected N-(3-carbamoylphenyl)urea derivatives.

Signaling Pathways

Many of the synthesized urea derivatives exhibit their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. A common target for this class of compounds is the Raf/MEK/ERK signaling pathway.

DOT Script for the Raf/MEK/ERK Signaling Pathway:

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Urea Derivative Urea Derivative Urea Derivative->Raf Inhibition

Caption: Inhibition of the Raf/MEK/ERK pathway by urea derivatives.

Conclusion

The synthesis of urea derivatives from 3-aminobenzamide offers a robust and versatile platform for the discovery of novel bioactive compounds. The straightforward experimental protocol allows for the generation of a diverse library of molecules for screening in various therapeutic areas, particularly in oncology. The potent kinase inhibitory activity of many of these derivatives underscores their potential as valuable leads in drug development programs.

References

Application of 3-Isocyanophenylformamide in Drug Discovery: A Hypothetical Study as a Matrix Metalloproteinase-9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Isocyanophenylformamide is a synthetic organic compound featuring both an isocyanide and a formamide functional group on a phenyl ring. While this specific molecule is not extensively described in the current scientific literature, its structural motifs suggest potential applications in drug discovery. The isocyanide group is known for its ability to coordinate with metal ions and to form covalent bonds with nucleophilic residues, making it a potential warhead for enzyme inhibition.[1] The formamide moiety is a common feature in many pharmaceutical compounds and can participate in hydrogen bonding interactions within a protein's active site.

This document outlines a hypothetical application of this compound as a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase. MMP-9 is a well-validated therapeutic target in oncology due to its critical role in tumor invasion and metastasis through the degradation of the extracellular matrix.[2] It is proposed that this compound may inhibit MMP-9 by the isocyanide group coordinating to the catalytic zinc ion in the enzyme's active site, thereby blocking its proteolytic activity.

Synthesis of this compound

A plausible synthetic route to this compound begins with the formylation of 3-aminoaniline, followed by the dehydration of the resulting formamide to the isocyanide.

Protocol for the Synthesis of N-(3-aminophenyl)formamide:

  • In a round-bottom flask, dissolve 3-aminoaniline (1 equivalent) in formic acid (10 equivalents).

  • Heat the reaction mixture at 100°C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(3-aminophenyl)formamide.

Protocol for the Synthesis of this compound:

  • Suspend N-(3-aminophenyl)formamide (1 equivalent) in dichloromethane (CH2Cl2).

  • Add triethylamine (3 equivalents) to the suspension and cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise to the cooled mixture.[3]

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

In Vitro MMP-9 Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MMP-9.

Experimental Protocol:

  • Reconstitute lyophilized human recombinant MMP-9 enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • In a 96-well black microplate, add 50 µL of the diluted compound or vehicle (DMSO in assay buffer) to the appropriate wells.

  • Add 50 µL of the MMP-9 enzyme solution to each well and incubate for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 50 µL of a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to each well.

  • Measure the fluorescence intensity (Excitation/Emission = 325/393 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.[2]

  • Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

  • Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the compound concentration to calculate the IC50 value using non-linear regression analysis.

Hypothetical In Vitro MMP-9 Inhibition Data:

Compound Concentration (nM)% Inhibition of MMP-9
0.15.2
115.8
1048.9
5075.3
10090.1
50098.5
IC50 (nM) 10.5

Cell-Based Invasion Assay

This protocol outlines a Boyden chamber assay to evaluate the effect of this compound on the invasion of HT-1080 human fibrosarcoma cells, which are known to express high levels of MMP-9.

Experimental Protocol:

  • Culture HT-1080 cells in DMEM supplemented with 10% fetal bovine serum (FBS).

  • Coat the upper surface of 8 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest HT-1080 cells and resuspend them in serum-free DMEM.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Seed 1 x 10^5 pre-treated cells into the upper chamber of the Matrigel-coated inserts.

  • Add DMEM with 10% FBS as a chemoattractant to the lower chamber.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Elute the crystal violet with a solubilization buffer and measure the absorbance at 570 nm.

  • Quantify the number of invading cells and express the data as a percentage of the vehicle-treated control.

Hypothetical Cell Invasion Inhibition Data:

Compound Concentration (µM)% Inhibition of Cell Invasion
0.18.7
125.4
1062.1
5088.9
IC50 (µM) 7.8

Visualizations

Diagram 1: Proposed Signaling Pathway of MMP-9 in Cancer Cell Invasion

MMP9_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM ECM Components (e.g., Collagen IV) Cell_Invasion Cell Invasion & Metastasis GrowthFactors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Signaling Intracellular Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) Signaling->TranscriptionFactors MMP9_Gene MMP-9 Gene TranscriptionFactors->MMP9_Gene Upregulation Pro_MMP9 Pro-MMP-9 MMP9_Gene->Pro_MMP9 Transcription & Translation Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation Active_MMP9->ECM Degradation Active_MMP9->Cell_Invasion Promotes Inhibitor This compound Inhibitor->Active_MMP9 Inhibition

Caption: Proposed mechanism of MMP-9 in promoting cancer cell invasion and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MMP9_Assay MMP-9 Inhibition Assay (Fluorometric) Characterization->MMP9_Assay IC50_Determination IC50 Determination MMP9_Assay->IC50_Determination Invasion_Assay Boyden Chamber Invasion Assay IC50_Determination->Invasion_Assay Cell_Culture HT-1080 Cell Culture Cell_Culture->Invasion_Assay Data_Analysis Quantification of Invasion Inhibition Invasion_Assay->Data_Analysis

Caption: Workflow for the synthesis and evaluation of this compound as an MMP-9 inhibitor.

References

Troubleshooting & Optimization

Preventing self-polymerization of 3-Isocyanophenylformamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the self-polymerization of 3-Isocyanophenylformamide. The following information is based on established principles for handling isocyanates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to self-polymerization?

A1: this compound is an organic compound containing a highly reactive isocyanate (-N=C=O) group. This functional group is susceptible to reacting with itself, especially in the presence of catalysts, heat, or moisture, leading to the formation of dimers, trimers, and higher molecular weight polymers. This self-polymerization can result in the loss of desired reactivity and product purity.

Q2: What are the primary triggers for the self-polymerization of this compound?

A2: The primary triggers for self-polymerization include:

  • Moisture: Isocyanates react with water to form unstable carbamic acids, which then decompose to amines and carbon dioxide. The resulting amines can catalyze further polymerization. This reaction can also lead to a dangerous pressure buildup in sealed containers due to the release of CO2 gas.[1][2][3]

  • Heat: Elevated temperatures can accelerate the rate of polymerization.[2][3] Some isocyanates may polymerize at temperatures as low as 45°C if heated for an extended period.[3]

  • Contaminants: Bases, acids, and certain metals can act as catalysts for polymerization.

  • Light: UV light can also initiate or accelerate polymerization in some cases.

Q3: How can I visually identify if my sample of this compound has started to polymerize?

A3: Signs of polymerization include:

  • Turbidity or Cloudiness: The sample may lose its clarity and appear cloudy or hazy.[4]

  • Increased Viscosity: The liquid may become thicker or more viscous.

  • Precipitation: Solid particles or precipitates may form in the solution.

  • Discoloration: A change in color, such as yellowing, may occur.[4]

  • Container Pressure: Bulging or pressure buildup in a sealed container can indicate a reaction with moisture and the release of carbon dioxide.[1][5]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize the risk of self-polymerization, store this compound in a cool, dry, and dark place.[6] The storage area should be well-ventilated.[1][6] It is crucial to keep containers tightly sealed and under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Sample appears cloudy or has formed a precipitate. Self-polymerization has likely occurred due to exposure to moisture, heat, or contaminants.1. Do not use the material for your experiment as its purity is compromised. 2. Review your storage and handling procedures to identify the source of contamination. 3. Consider purification by distillation or recrystallization if feasible, though prevention is preferable.
The container is bulging or under pressure. Reaction with water has generated carbon dioxide gas.[1][3][5]1. CAUTION: Handle the container with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, face shield, and gloves. 2. Slowly and carefully vent the container to release the pressure. 3. The material is likely contaminated and should be properly disposed of according to your institution's safety guidelines.
The reaction yield is lower than expected. The starting material may have partially polymerized, reducing the concentration of the active isocyanate.1. Use a fresh, unopened container of this compound. 2. If using a previously opened container, ensure it was properly sealed under an inert atmosphere. 3. Consider adding a chemical stabilizer to the material upon receipt (see protocols below).

Experimental Protocols

Protocol 1: Stabilization with Phenol

Phenols are known to be effective stabilizers for isocyanate compounds.[4][7]

Materials:

  • This compound

  • Phenol (crystal, ≥99%)

  • Anhydrous solvent (e.g., toluene, THF), if preparing a stock solution

  • Inert gas (nitrogen or argon)

  • Dry glassware

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Handle this compound and phenol in a fume hood with appropriate PPE.

  • Add phenol directly to the this compound at a concentration of 100-2000 ppm (0.01% - 0.2% by weight).[4]

  • Alternatively, prepare a stock solution of phenol in an anhydrous solvent and add the appropriate volume to the isocyanate.

  • Gently swirl the container to ensure thorough mixing.

  • Blanket the headspace of the container with inert gas before sealing.

  • Store the stabilized solution in a cool, dark, and dry place.

Protocol 2: Stabilization with Carbon Dioxide

Dissolved acidic oxides, such as carbon dioxide, can inhibit self-polymerization.[8]

Materials:

  • This compound

  • Carbon dioxide (gas, high purity)

  • Gas dispersion tube (sparger)

  • Inert gas (nitrogen or argon)

  • Dry glassware

Procedure:

  • Set up the apparatus in a fume hood, ensuring all glassware is dry.

  • Place the this compound in a suitable flask.

  • Submerge a gas dispersion tube into the liquid.

  • Gently bubble dry carbon dioxide gas through the liquid for 5-10 minutes to achieve saturation. A preferred range for dissolved acidic oxide is about 0.01 to 1 weight percent.[8]

  • Remove the gas dispersion tube and immediately blanket the headspace with an inert gas.

  • Seal the container tightly and store under recommended conditions.

Data Presentation

Table 1: Comparison of Common Isocyanate Stabilizers

Stabilizer Type Example(s) Typical Concentration Advantages Disadvantages
Phenolic Compounds Phenol, 2,6-di-tert-butyl-p-cresol (BHT)10 - 5000 ppm[4][7]Highly effective; simple to add.[4][7]May affect reactivity in some applications if not removed.
Acidic Oxides Carbon Dioxide (CO2), Sulfur Dioxide (SO2)0.01 - 1.0 wt%[8]Effective and generally does not interfere with subsequent polyurethane formation.[8]Requires handling of gases; SO2 can cause discoloration.[8]
Acyl Halides Acyl chloridesVariableEffective inhibitors.Must often be removed before use as they inhibit general reactivity.[8]
Phosphites Triphenyl phosphiteVariableKnown stabilizer for isocyanates.[7]Can be sensitive to hydrolysis.

Visualizations

experimental_workflow cluster_storage Initial Storage cluster_stabilization Stabilization Protocol cluster_usage Experimental Use storage Store this compound under inert atmosphere (N2/Ar) in a cool, dark, dry place prep Prepare dry glassware and reagents in fume hood storage->prep Upon receipt or before prolonged storage add_stabilizer Add stabilizer (e.g., Phenol or CO2) prep->add_stabilizer mix Mix thoroughly add_stabilizer->mix seal Blanket with inert gas and seal container mix->seal use Use stabilized compound in experiment seal->use

Caption: Workflow for stabilizing this compound.

Caption: Troubleshooting logic for assessing sample quality.

References

Side reactions of 3-Isocyanophenylformamide with protic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-isocyanophenylformamide and its reactions with protic solvents. The information provided is based on established principles of isocyanate chemistry, with phenyl isocyanate used as a model compound for reactivity and side reactions due to the limited availability of specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary products when this compound reacts with common protic solvents?

A1: this compound, like other isocyanates, reacts with protic solvents to form various products depending on the solvent used:

  • Water: The initial reaction forms an unstable carbamic acid, which then decomposes to 3-aminophenylformamide and carbon dioxide. The resulting amine can then react with another molecule of this compound to produce N,N'-bis(3-formamidophenyl)urea.[1][2]

  • Alcohols (e.g., methanol, ethanol): The reaction yields the corresponding N-(3-formamidophenyl)carbamate (urethane).[1][3]

  • Primary and Secondary Amines: The reaction results in the formation of substituted ureas.[1][4]

Q2: Why is moisture a critical concern when working with this compound?

A2: Moisture sensitivity is a significant issue for all isocyanates.[1][5] Water reacts with the isocyanate group to form an amine and carbon dioxide gas.[1][2] This side reaction is often problematic for several reasons:

  • Formation of Impurities: The amine byproduct can react with the starting isocyanate to form a symmetric urea impurity (N,N'-bis(3-formamidophenyl)urea), which can be difficult to separate from the desired product.

  • Foaming: The evolution of carbon dioxide gas can cause the reaction mixture to foam, which can be a safety hazard and lead to loss of material.[1]

  • Reduced Yield: The consumption of the isocyanate by water lowers the yield of the intended product.

Q3: What are the common side reactions to be aware of besides the reaction with water?

A3: Besides the reaction with water, other potential side reactions include:

  • Allophanate Formation: The urethane product from the reaction with an alcohol can further react with another molecule of this compound, especially at elevated temperatures, to form an allophanate.[6]

  • Biuret Formation: Similarly, the urea product from the reaction with an amine can react with another isocyanate molecule to form a biuret.[6]

  • Trimerization: Isocyanates can trimerize to form isocyanurates, particularly in the presence of certain catalysts or at high temperatures.

Q4: What type of solvent is recommended for conducting reactions with this compound?

A4: To minimize side reactions with the solvent, it is highly recommended to use dry, aprotic solvents.[7][8] Suitable solvents include:

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dioxane

  • Anhydrous Acetone

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (ACN)

Protic solvents should be avoided unless they are the intended reactant. Even in those cases, the reaction conditions should be carefully controlled to prevent unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Urethane or Urea Product
Possible Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Consider using molecular sieves to dry the solvent prior to use.[9]
Incorrect Stoichiometry Carefully measure and dispense all reactants. If one reactant is volatile, ensure the reaction is conducted in a closed system to prevent its loss.
Side Reactions (Allophanate/Biuret Formation) Conduct the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that can favor side product formation.[6]
Incomplete Reaction If the reaction is sluggish, consider using a catalyst. For urethane formation, tertiary amines or organotin compounds can be effective.[10] For urea formation, the reaction is typically fast, but if steric hindrance is a factor, gentle heating may be required.
Issue 2: Formation of an Insoluble White Precipitate (Likely a Symmetrical Urea)
Possible Cause Troubleshooting Step
Reaction with Trace Water This is the most common cause for the formation of N,N'-bis(3-formamidophenyl)urea. Rigorously exclude moisture from the reaction as described above.
Purification Difficulty Symmetrical ureas are often poorly soluble and can be difficult to remove. Prevention is the best approach. If formed, try to remove it by filtration if the desired product is soluble. Recrystallization of the desired product from a suitable solvent may also be effective.
Issue 3: Foaming or Gas Evolution in the Reaction Mixture
Possible Cause Troubleshooting Step
Reaction with Water The evolution of CO2 gas is a clear indicator of water contamination.[1] Stop the reaction, and re-evaluate the dryness of your setup and reagents for future attempts.
Reaction with Carboxylic Acids If the protic solvent or another reactant contains a carboxylic acid group, it can react with the isocyanate to form an unstable mixed anhydride which can decompose to an amide and CO2. Ensure the purity of all starting materials.

Quantitative Data (Based on Phenyl Isocyanate as a Model)

The following tables summarize kinetic data for the reaction of phenyl isocyanate with alcohols. This data can be used as an estimate for the reactivity of this compound.

Table 1: Activation Energies for the Reaction of Phenyl Isocyanate with 1-Propanol in THF [9]

Reactant Ratio Activation Energy (Ea) in kJ/mol
Stoichiometric45.3 ± 2.4
20-fold Isocyanate Excess31.0 ± 0.9
20-fold Alcohol Excess27.0 ± 1.0

Table 2: Observed Rate Constants for the Reaction of Phenyl Isocyanate with Alcohols at 25°C [3]

Alcohol Concentration (mol/L) k_obs x 10^4 (s^-1)
2-Propanol0.050.14
0.100.35
0.200.90
Cyclohexanol0.050.18
0.100.45
0.201.20

Experimental Protocols (Model Protocols based on Phenyl Isocyanate)

Protocol 1: Synthesis of Methyl N-(3-formamidophenyl)carbamate
  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (40 mL).

  • Addition of Reactants: Add this compound (1.0 eq) to the solvent. Cool the solution to 0°C in an ice bath. Slowly add anhydrous methanol (1.1 eq) dropwise over 10 minutes with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate spot disappears.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure carbamate.

Protocol 2: Synthesis of N-butyl-N'-(3-formamidophenyl)urea
  • Preparation: Ensure all glassware is thoroughly dried as described in Protocol 1.

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in 50 mL of anhydrous THF.

  • Addition of Amine: Slowly add n-butylamine (1.0 eq) to the stirred solution at room temperature. The reaction is typically exothermic. An ice bath can be used to control the temperature if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is usually rapid.

  • Monitoring: Check for the disappearance of the isocyanate starting material by TLC.

  • Workup: If a precipitate forms, collect the solid by filtration and wash with a small amount of cold THF. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: The crude urea can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Reaction_Pathways isocyanate This compound carbamic_acid Carbamic Acid (unstable intermediate) isocyanate->carbamic_acid + H2O urethane N-(3-formamidophenyl)carbamate isocyanate->urethane + R-OH substituted_urea Substituted Urea isocyanate->substituted_urea + R-NH2 water Water (H2O) alcohol Alcohol (R-OH) amine Amine (R-NH2) final_amine 3-Aminophenylformamide carbamic_acid->final_amine decomposes co2 Carbon Dioxide (CO2) carbamic_acid->co2 decomposes urea N,N'-bis(3-formamidophenyl)urea final_amine->urea + this compound

Caption: Reaction pathways of this compound with protic solvents.

Troubleshooting_Workflow start Experiment Start issue Low Yield or Unexpected Product start->issue check_moisture Check for Moisture Contamination issue->check_moisture Is precipitate present? check_stoichiometry Verify Stoichiometry issue->check_stoichiometry Is starting material left? check_temp Review Reaction Temperature issue->check_temp Are there multiple products? solution1 Use Anhydrous Conditions check_moisture->solution1 solution2 Recalculate and Re-weigh check_stoichiometry->solution2 check_time Optimize Reaction Time check_temp->check_time solution3 Lower Temperature to Reduce Side Reactions check_temp->solution3 solution4 Monitor by TLC/HPLC check_time->solution4

Caption: Troubleshooting workflow for reactions involving this compound.

References

Optimizing reaction conditions for 3-Isocyanophenylformamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-isocyanobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-isocyanobenzonitrile?

The synthesis of 3-isocyanobenzonitrile is typically a two-step process:

  • Formylation: 3-Aminobenzonitrile is reacted with a formylating agent to produce N-(3-cyanophenyl)formamide.

  • Dehydration: The resulting N-(3-cyanophenyl)formamide is then dehydrated to yield the target compound, 3-isocyanobenzonitrile.

Q2: What are the common challenges in this synthesis?

Common issues include low yields, formation of impurities, and incomplete reactions in both the formylation and dehydration steps. Specific problems can range from difficulty in isolating the intermediate formamide to the decomposition of the final isocyanide product.

Q3: How can I purify the final product, 3-isocyanobenzonitrile?

Purification is typically achieved through column chromatography on silica gel. Due to the potential for isocyanides to decompose on acidic silica, it is advisable to use a neutralized silica gel (e.g., by washing with a triethylamine solution in the eluent and then removing the excess triethylamine).

Troubleshooting Guide

Problem 1: Low yield in the formylation of 3-aminobenzonitrile.

Possible Causes:

  • Inefficient formylating agent: The chosen formylating agent may not be reactive enough.

  • Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.

  • Presence of moisture: Water can hydrolyze the formylating agent.

  • Base not effective: If a base is used, it may not be strong enough to facilitate the reaction.

Solutions:

  • Choice of Formylating Agent: Acetic formic anhydride (prepared in situ from formic acid and acetic anhydride) is often effective. Formic acid itself can also be used, sometimes with a coupling agent like DCC (dicyclohexylcarbodiimide).

  • Temperature Optimization: Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above. Monitor the reaction by TLC.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Base Selection: If a base is required, a non-nucleophilic organic base like triethylamine or pyridine is recommended.

Problem 2: Formation of multiple products during formylation.

Possible Cause:

  • Di-formylation: The formamide nitrogen can be formylated a second time, though this is less common.

  • Side reactions of the nitrile group: Under harsh acidic or basic conditions, the nitrile group could potentially be hydrolyzed.

Solutions:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the formylating agent.

  • Mild Reaction Conditions: Employ milder formylating agents and avoid excessively high temperatures or prolonged reaction times.

  • Purification: Careful column chromatography can separate the desired mono-formylated product from byproducts.

Problem 3: Low yield or no reaction in the dehydration of N-(3-cyanophenyl)formamide.

Possible Causes:

  • Ineffective dehydrating agent: The chosen reagent may not be powerful enough.

  • Decomposition of the isocyanide: Isocyanides can be sensitive to acidic or basic conditions and high temperatures.

  • Presence of nucleophiles: Water or other nucleophiles can react with the intermediate Vilsmeier-type adducts or the final isocyanide.

Solutions:

  • Choice of Dehydrating Agent: A common and effective method is the use of phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a base like pyridine or triethylamine. Another mild and efficient method involves using triphenylphosphine (PPh₃) and iodine (I₂) with a base.[1]

  • Temperature Control: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) and monitor carefully.

  • Anhydrous and Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Problem 4: Product decomposition during workup or purification.

Possible Cause:

  • Hydrolysis of the isocyanide: The isocyanide group is susceptible to hydrolysis back to the formamide, especially under acidic conditions.

  • Polymerization: Some isocyanides can polymerize.

Solutions:

  • Neutral Workup: Use a mild aqueous workup, for example, with a saturated solution of sodium bicarbonate.

  • Avoid Strong Acids: Do not use strong acids during the workup.

  • Prompt Purification: Purify the product as quickly as possible after the reaction.

  • Storage: Store the purified isocyanide at low temperatures under an inert atmosphere.

Data Presentation

Table 1: Summary of Reaction Conditions for the Dehydration of N-arylformamides to Aryl Isocyanides.

Reagent SystemBaseSolventTemperature (°C)Typical Reaction Time (h)Yield (%)Reference
PPh₃ / I₂Et₃NCH₂Cl₂Room Temp.1High[1]
POCl₃PyridineCH₂Cl₂01-3Good to HighGeneral Method
SOCl₂Et₃NToluene0 to 802-5Moderate to GoodGeneral Method

Experimental Protocols

Protocol 1: Synthesis of N-(3-cyanophenyl)formamide (Formylation)

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare acetic formic anhydride by slowly adding acetic anhydride (1.2 eq) to formic acid (1.5 eq) at 0 °C and stirring for 15 minutes.

  • Add the freshly prepared acetic formic anhydride dropwise to the solution of 3-aminobenzonitrile.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-cyanophenyl)formamide, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-isocyanobenzonitrile (Dehydration) using PPh₃/I₂ [1]

  • To a stirred solution of N-(3-cyanophenyl)formamide (1.0 mmol) and iodine (I₂) (1.5 mmol) in anhydrous dichloromethane (CH₂Cl₂) (3 mL) in a flame-dried flask under an inert atmosphere, add triphenylphosphine (PPh₃) (1.5 mmol).

  • Add triethylamine (Et₃N) (3.0 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its completion by TLC (typically 1 hour).

  • Once the formamide is consumed, dilute the mixture with CH₂Cl₂ (10 mL).

  • Wash the solution with an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL).

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral silica gel to afford 3-isocyanobenzonitrile.

Visualizations

Troubleshooting_Workflow cluster_synthesis 3-Isocyanobenzonitrile Synthesis cluster_troubleshooting Troubleshooting Start Start Formylation Formylation Start->Formylation Step 1 Problem Problem Low_Yield Low_Yield Problem->Low_Yield Issue Impurity Impurity Problem->Impurity Issue Dehydration Dehydration Formylation->Dehydration Step 2 Purification Purification Dehydration->Purification Final Product Final Product Purification->Final Product Check_Reagents Check_Reagents Low_Yield->Check_Reagents Cause? Check_Conditions Check_Conditions Low_Yield->Check_Conditions Cause? Analyze_Byproducts Analyze_Byproducts Impurity->Analyze_Byproducts Action Optimize_Reagent Optimize_Reagent Check_Reagents->Optimize_Reagent Solution Optimize_Temp_Time Optimize_Temp_Time Check_Conditions->Optimize_Temp_Time Solution Modify_Workup Modify_Workup Analyze_Byproducts->Modify_Workup Solution Improve_Purification Improve_Purification Analyze_Byproducts->Improve_Purification Solution

Caption: Troubleshooting workflow for the synthesis of 3-isocyanobenzonitrile.

References

Troubleshooting low yields in 3-Isocyanophenylformamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common issues encountered during the synthesis of 3-Isocyanophenylformamide, helping researchers, scientists, and drug development professionals optimize their reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial N-formylation of the aniline precursor is showing low conversion. What are the potential causes and solutions?

Low conversion in the N-formylation step can be attributed to several factors, from reagent quality to reaction conditions.

  • Reagent Quality: Ensure that the aniline precursor is pure and that the formylating agent (e.g., formic acid, acetic formic anhydride) has not degraded.

  • Reaction Conditions: Temperature and reaction time are critical. For less reactive anilines, especially those with electron-withdrawing groups, more forcing conditions may be necessary.[1]

  • Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. For instance, silica sulfuric acid is an effective catalyst for the N-formylation of anilines with formic acid.[2]

Troubleshooting Low N-Formylation Yields

ParameterObservationRecommended Action
Reaction Time Incomplete reaction after the standard duration.Extend the reaction time and monitor progress using TLC.
Temperature Low conversion at room temperature or mild heating.Gradually increase the reaction temperature. For example, solvent-free formylation with formic acid and silica sulfuric acid can be performed at 50-60°C.
Reagents Starting material remains largely unreacted.Verify the purity of the aniline and use a fresh bottle of the formylating agent. Consider using a more reactive formylating agent like acetic formic anhydride.
Catalyst The reaction is sluggish or stalls.If using a catalyst, ensure it is active. For catalyst-free methods, consider adding a suitable catalyst to improve the reaction rate.

Q2: I am observing significant byproduct formation during the dehydration of the formamide to the isocyanide. How can I minimize these side reactions?

The dehydration of formamides to isocyanides is a sensitive reaction, and improper conditions can lead to various side products.

  • Dehydrating Agent: The choice and amount of dehydrating agent (e.g., phosphorus oxychloride, tosyl chloride) are crucial. An excess or overly reactive agent can lead to degradation of the starting material or product.

  • Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0°C or below) is critical to prevent side reactions and polymerization of the isocyanide.[3]

  • Base: A tertiary amine base is typically used to neutralize the acid generated during the reaction. The choice and stoichiometry of the base can influence the reaction's success.

Logical Troubleshooting Workflow for Isocyanide Synthesis

Troubleshooting Isocyanide Synthesis Troubleshooting Workflow for Low Isocyanide Yield start Low Yield of this compound check_formamide Check Purity of Formamide Precursor start->check_formamide formamide_impure Re-purify Formamide check_formamide->formamide_impure Impure check_dehydration Review Dehydration Step check_formamide->check_dehydration Pure formamide_impure->check_dehydration incomplete_reaction Incomplete Dehydration? check_dehydration->incomplete_reaction optimize_conditions Optimize Reaction Conditions: - Increase Dehydrating Agent - Extend Reaction Time incomplete_reaction->optimize_conditions Yes degradation Product Degradation? incomplete_reaction->degradation No yes_incomplete Yes no_incomplete No end Improved Yield optimize_conditions->end purification_issue Check Purification Protocol degradation->purification_issue No adjust_temp_base Adjust Conditions: - Lower Temperature - Use Milder Base degradation->adjust_temp_base Yes yes_degradation Yes no_degradation No modify_purification Modify Purification: - Use Deactivated Silica - Distillation purification_issue->modify_purification modify_purification->end adjust_temp_base->end

Caption: A flowchart for troubleshooting low yields in isocyanide synthesis.

Q3: My isocyanide product seems to be decomposing during purification on a silica gel column. What is the best way to purify this compound?

Isocyanides are known to be sensitive to acidic conditions, and standard silica gel can cause decomposition.

  • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine. This can be done by preparing a slurry of silica in a solvent containing a small percentage of triethylamine and then packing the column.

  • Alternative Chromatography: Consider using a different stationary phase, such as alumina or C-2 silica, which has been shown to be effective for the purification of sensitive isocyanides.[4]

  • Non-Chromatographic Methods: If the product is sufficiently volatile, distillation under reduced pressure can be an effective purification method. Recrystallization is also an option if a suitable solvent system can be found.

Experimental Protocols

General Protocol for N-Formylation of an Aniline Derivative

  • To a round-bottom flask, add the aniline derivative (1.0 eq).

  • Add formic acid (1.0-4.0 eq) and a catalyst, such as silica sulfuric acid (0.5 g per 1.0 mmol of aniline), if desired.[2]

  • The mixture can be stirred at room temperature or heated (e.g., to 50-60°C) under solvent-free conditions.[2]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., CH₂Cl₂) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude formamide can be purified by column chromatography or recrystallization.

General Protocol for Dehydration of a Formamide to an Isocyanide

  • Dissolve the formamide (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C or a lower temperature.

  • Add a tertiary amine base (e.g., triethylamine, 3.0 eq).

  • Slowly add the dehydrating agent (e.g., phosphorus oxychloride, 1.0 eq) dropwise, maintaining the low temperature.

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with an ice-cold aqueous solution of sodium carbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure, keeping the temperature low.

  • Purify the crude isocyanide immediately, preferably by distillation or chromatography on deactivated silica gel.[3][5]

Reaction and Side Reaction Pathways

Reaction Pathways Synthesis and Side Reactions of this compound cluster_formylation Step 1: N-Formylation cluster_dehydration Step 2: Dehydration cluster_side_reactions Potential Side Reactions aniline 3-Amino Starting Material formamide 3-Formamidophenylformamide aniline->formamide Formylation formylating_agent Formylating Agent (e.g., HCOOH) formylating_agent->formamide product This compound formamide->product Dehydration formamide->product dehydrating_agent Dehydrating Agent (e.g., POCl3) dehydrating_agent->product hydrolysis Hydrolysis to Amine product->hydrolysis Trace H2O polymerization Polymerization product->polymerization Heat/Acid

Caption: The synthetic pathway to this compound and potential side reactions.

References

Technical Support Center: Optimizing 3-Isocyanophenylformamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on established principles for reactions involving aromatic isocyanides, such as in Ugi and Passerini multicomponent reactions. Due to the limited specific literature on 3-isocyanophenylformamide, these recommendations are generalized to provide a robust starting point for your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: Aromatic isocyanides like this compound are primarily used in multicomponent reactions (MCRs). The most prominent examples are the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). These reactions are powerful tools for rapidly generating molecular diversity, which is highly valuable in drug discovery.[1][2][3]

Q2: What is the primary challenge in reactions with this compound?

A2: A significant challenge, particularly in MCRs, is controlling stereoselectivity.[1][4] When a new stereocenter is formed, the reaction often yields a mixture of diastereomers or enantiomers, which can be difficult and costly to separate.[5] Achieving high selectivity for the desired stereoisomer is a common goal.

Q3: What are the key factors influencing the selectivity of these reactions?

A3: The selectivity of isocyanide reactions is highly sensitive to several factors, including the choice of solvent, reaction temperature, the nature of the catalyst (if used), and the concentration of the reactants.[6][7] The structural features of the other reactants (e.g., the aldehyde, carboxylic acid, and amine in an Ugi reaction) also play a crucial role.

Q4: Can this compound act as a catalyst itself?

A4: Recent research has shown that some aromatic isocyanides can act as visible-light photocatalysts in certain reactions, such as in cross-dehydrogenative coupling.[8] This opens up the possibility of novel, self-catalyzed reaction pathways.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Poor Enantioselectivity

Q: My reaction with this compound is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A: Low stereoselectivity is a common issue in isocyanide-based multicomponent reactions.[1][4] Here are several strategies to address this, which should be tested systematically:

  • Modify the Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or even -30 °C) often enhances selectivity by favoring the kinetically controlled product.[9] Conversely, in some cases, elevated temperatures might be beneficial.[10]

  • Screen Different Solvents: The polarity of the solvent can significantly impact the reaction mechanism and, consequently, the stereochemical outcome.[11][12] Apolar solvents may favor a more concerted mechanism, potentially leading to higher selectivity.[11] It is advisable to screen a range of solvents with varying polarities.

  • Introduce a Chiral Catalyst: For enantioselective reactions, the use of a chiral Lewis acid catalyst can be effective.[13] For instance, copper(II) complexes with chiral ligands have been successfully used in asymmetric Passerini reactions.[13]

  • Utilize Chiral Auxiliaries: Incorporating a chiral auxiliary into one of the other reactants (e.g., a chiral amine or carboxylic acid) can induce facial selectivity in the addition to the imine intermediate.[1][9]

Issue 2: Formation of Side Products

Q: I am observing a significant amount of an unexpected byproduct in my reaction. What could be the cause and how can I minimize it?

A: Side product formation can arise from several sources. Aromatic isocyanides can be unstable under certain conditions and may undergo side reactions.[11]

  • Check for Water Contamination: Isocyanides can react with water, especially under acidic conditions, to form the corresponding formamide.[14] Ensure all reagents and solvents are anhydrous. The presence of moisture can also lead to the formation of urea byproducts in the presence of some catalysts.[15]

  • Consider In Situ Generation: Aromatic isocyanides can have limited stability.[11] If you suspect degradation of the this compound starting material, consider generating it in situ immediately before use.

  • Adjust Stoichiometry: An excess of one reactant can sometimes lead to side reactions. For example, in some Passerini reactions, an excess of the isocyanide can react with an activated ester intermediate, leading to byproducts.[11] Experiment with varying the stoichiometry of your reactants.

  • Rule out Product Degradation: The desired product might be unstable under the reaction or workup conditions.[16] To test for this, take a sample of the reaction mixture before workup, treat it with the workup reagents (e.g., acid or base), and compare the TLC or LC-MS with the untreated sample.[16]

Data Presentation

The choice of solvent and temperature are critical parameters for optimizing selectivity. The following tables summarize general trends observed in isocyanide multicomponent reactions.

Table 1: General Effect of Solvent Polarity on Reaction Outcome

Solvent TypeTypical SolventsGeneral Effect on Reaction RatePotential Impact on Selectivity
Apolar Toluene, Dioxane, HexaneGenerally faster for concerted mechanisms (e.g., Passerini)[11]Often leads to higher diastereoselectivity[11]
Polar Aprotic THF, DCM, AcetonitrileCan be effective for many MCRs[2][17]Variable, highly dependent on the specific reaction
Polar Protic Methanol, EthanolCommonly used for Ugi reactions, stabilizes polar intermediates[1][17]May lead to lower selectivity in some cases[9]

Table 2: Influence of Temperature on Reaction Selectivity

Temperature RangeGeneral Effect on Reaction RateExpected Impact on Selectivity
Low (-30 °C to 0 °C) Slower reaction rateOften enhances selectivity by favoring the kinetic product[9]
Room Temperature (20-25 °C) Standard starting point, moderate rateBaseline selectivity
Elevated (50 °C to 100 °C) Faster reaction rateMay decrease selectivity, but can be beneficial in specific cases[7][10]

Experimental Protocols

Protocol 1: General Procedure for a Trial Ugi Reaction
  • To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL), add the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.[18]

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the desired product.

Protocol 2: Troubleshooting Low Selectivity via Solvent Screening
  • Set up a parallel experiment with 4-6 small reaction vials.

  • In each vial, combine the aldehyde, amine, and carboxylic acid components as per Protocol 1, each in a different solvent (e.g., Toluene, THF, DCM, Methanol).

  • After the pre-condensation step, add the this compound to each vial.

  • Allow all reactions to proceed for the same amount of time under the same temperature conditions.

  • Analyze a small aliquot from each reaction mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio or enantiomeric excess.

  • This will help identify the optimal solvent for achieving higher selectivity.[19]

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Poor Selectivity start Low Selectivity Observed temp Adjust Temperature (e.g., lower to 0°C or -20°C) start->temp solvent Screen Solvents (Apolar, Polar Aprotic, Polar Protic) start->solvent catalyst Introduce Catalyst (Chiral Lewis Acid) start->catalyst check Is Selectivity Improved? temp->check solvent->check catalyst->check check->start No, try another parameter optimize Optimize Conditions (Concentration, Stoichiometry) check->optimize Yes end Reaction Optimized optimize->end

Caption: A logical workflow for systematically troubleshooting poor selectivity in a reaction.

selectivity_factors Key Factors Influencing Reaction Selectivity selectivity Desired Product Selectivity solvent Solvent Polarity solvent->selectivity temp Temperature temp->selectivity catalyst Catalyst/Auxiliary catalyst->selectivity reactants Reactant Structure reactants->selectivity

Caption: Interplay of primary factors that control the selectivity of the chemical reaction.

passerini_mechanism Simplified Passerini Reaction Mechanism reactants Aldehyde + Carboxylic Acid + Isocyanide ts Cyclic Transition State (favored in apolar solvents) reactants->ts intermediate α-Addition Adduct ts->intermediate rearrangement O -> N Acyl Migration (Mumm Rearrangement) intermediate->rearrangement product α-Acyloxy Amide Product rearrangement->product

References

Technical Support Center: Scaling Up the Synthesis of 3-Isocyanophenylformamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Isocyanophenylformamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: The most prevalent and scalable synthesis is a two-step process. The first step involves the formylation of 3-aminobenzonitrile to produce N-(3-cyanophenyl)formamide. The subsequent step is the dehydration of this formamide intermediate to yield the final product, this compound.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Both steps of the synthesis involve hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The isocyanide product is characterized by a strong, unpleasant odor and is toxic. Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. An emergency plan for handling spills and exposure should be in place.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring both the formylation and dehydration reactions. For the formylation step, the disappearance of the 3-aminobenzonitrile spot and the appearance of the more polar N-(3-cyanophenyl)formamide spot indicate reaction progression. In the dehydration step, the consumption of the formamide and the formation of the less polar isocyanide product can be tracked.

Experimental Protocols

Step 1: Formylation of 3-Aminobenzonitrile

This protocol is adapted from general procedures for the formylation of anilines.

Materials and Reagents:

  • 3-Aminobenzonitrile

  • Formic acid (≥98%)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzonitrile in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride, followed by the dropwise addition of formic acid.

  • Allow the reaction mixture to warm to room temperature and stir for the recommended time (see table below).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-cyanophenyl)formamide.

  • The crude product can be purified by recrystallization or column chromatography.

Diagram of the Formylation Workflow:

formylation_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-Aminobenzonitrile in DCM add_reagents Add Acetic Anhydride and Formic Acid start->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ monitor->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify

Caption: Workflow for the formylation of 3-aminobenzonitrile.

Step 2: Dehydration of N-(3-cyanophenyl)formamide

This protocol is based on the dehydration of a similar N-arylformamide.[1]

Materials and Reagents:

  • N-(3-cyanophenyl)formamide

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-cyanophenyl)formamide in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add phosphorus oxychloride dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for the specified duration (see table below).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into ice-cold water to quench the excess POCl₃.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound should be purified immediately, typically by column chromatography on silica gel.

Diagram of the Dehydration Workflow:

dehydration_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Formamide in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_pocl3 Add POCl₃ Dropwise add_base->add_pocl3 react Stir at 0 °C add_pocl3->react monitor Monitor by TLC react->monitor quench Quench with Ice-Cold Water monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for the dehydration of N-(3-cyanophenyl)formamide.

Quantitative Data

The following tables provide typical reaction parameters for the synthesis of N-arylformamides and their dehydration to aryl isocyanides, which can be used as a starting point for the synthesis of this compound.

Table 1: Reaction Parameters for Formylation of Anilines

ParameterLab Scale (e.g., 10 mmol)Pilot Scale (e.g., 1 mol)Reference
3-Aminobenzonitrile 1.0 eq1.0 eq-
Acetic Anhydride 1.1 - 1.5 eq1.1 - 1.5 eqGeneral Procedure
Formic Acid 2.0 - 3.0 eq2.0 - 3.0 eqGeneral Procedure
Solvent DCMDCM or Toluene-
Temperature 0 °C to RT0 °C to RT-
Reaction Time 2 - 6 hours4 - 8 hours-
Typical Yield 85 - 95%80 - 90%-

Table 2: Reaction Parameters for Dehydration of N-Arylformamides

ParameterLab Scale (e.g., 10 mmol)Pilot Scale (e.g., 1 mol)Reference
N-(3-cyanophenyl)formamide 1.0 eq1.0 eq-
Phosphorus Oxychloride 1.0 - 1.2 eq1.0 - 1.2 eq[1]
Triethylamine 3.0 - 5.0 eq3.0 - 5.0 eq[1]
Solvent Anhydrous DCM or THFAnhydrous DCM or Toluene[1]
Temperature 0 °C0 - 10 °C[1]
Reaction Time 15 min - 2 hours1 - 4 hours[1]
Typical Yield 70 - 90%65 - 85%[1]

Troubleshooting Guide

Formylation Step

Problem: Incomplete conversion of 3-aminobenzonitrile.

  • Possible Cause: Insufficient amount of formylating agent or catalyst, or short reaction time.

  • Solution:

    • Increase the equivalents of formic acid and acetic anhydride.

    • Prolong the reaction time and continue monitoring by TLC.

    • Ensure the reaction is stirred efficiently.

Problem: Formation of a significant amount of side products.

  • Possible Cause: If using acetic anhydride, acetylation of the amino group can occur. Di-formylation is also a possibility with excess formylating agent.

  • Solution:

    • Control the stoichiometry of the reagents carefully.

    • Add the formylating agent slowly at a low temperature to control the reaction's exothermicity.

Problem: Difficulty in purifying the N-(3-cyanophenyl)formamide.

  • Possible Cause: The product may be an oil or have similar polarity to the starting material, making separation difficult.

  • Solution:

    • For oily products, try trituration with a non-polar solvent like hexane or ether to induce crystallization.

    • Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.

Dehydration Step

Problem: Low or no yield of this compound.

  • Possible Cause:

    • Presence of moisture in the reagents or solvent, which will quench the POCl₃.

    • Insufficient amount of dehydrating agent or base.

    • Reaction temperature is too low or reaction time is too short.

    • Hydrolysis of the isocyanide product during workup.[1]

  • Solution:

    • Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents and freshly distilled reagents.

    • Increase the equivalents of POCl₃ and triethylamine.

    • Allow the reaction to stir for a longer period at 0 °C or slightly warm it to room temperature if the reaction is sluggish (monitor carefully by TLC).

    • During workup, use ice-cold water for quenching and perform extractions quickly. Avoid acidic conditions.

Problem: The reaction mixture turns dark or tar-like.

  • Possible Cause: The reaction is too exothermic, leading to decomposition of the starting material or product.

  • Solution:

    • Add the POCl₃ very slowly and maintain a low internal temperature (0-5 °C).

    • Ensure efficient stirring to dissipate heat.

    • Consider using a more dilute solution.

Problem: The isocyanide product decomposes during purification.

  • Possible Cause: Isocyanides can be sensitive to silica gel and may decompose on the column. They are also prone to polymerization.

  • Solution:

    • Use a less acidic stationary phase like neutral alumina for column chromatography.

    • Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine.

    • Work up and purify the product as quickly as possible.

    • Store the purified isocyanide under an inert atmosphere at low temperatures.

Troubleshooting Decision Tree:

troubleshooting_tree cluster_formylation Formylation Issues cluster_dehydration Dehydration Issues cluster_solutions Solutions start Low Yield of this compound form_incomplete Incomplete Formylation? start->form_incomplete Check TLC of crude formamide dehyd_incomplete Incomplete Dehydration? start->dehyd_incomplete If formamide is pure form_side_products Side Products in Formylation? form_incomplete->form_side_products No sol_form_time Increase formylation time/reagents form_incomplete->sol_form_time Yes form_side_products->dehyd_incomplete No sol_form_purify Optimize formamide purification form_side_products->sol_form_purify Yes dehyd_decomp Decomposition during Dehydration? dehyd_incomplete->dehyd_decomp No sol_dehyd_reagents Use anhydrous conditions, increase reagents dehyd_incomplete->sol_dehyd_reagents Yes pur_decomp Decomposition during Purification? dehyd_decomp->pur_decomp No sol_dehyd_temp Control temperature during POCl₃ addition dehyd_decomp->sol_dehyd_temp Yes sol_pur_method Use neutral alumina or deactivated silica pur_decomp->sol_pur_method Yes

Caption: Troubleshooting decision tree for low yield of this compound.

References

Managing the reactivity of the isocyanate group in complex syntheses

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Managing Isocyanate Reactivity

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocyanates.

FAQs: General Reactivity & Selectivity

Question: Why is my isocyanate not reacting or reacting too slowly?

Answer: The reactivity of the isocyanate group is highly dependent on several factors. Aromatic isocyanates are generally more reactive than aliphatic ones due to electronic effects.[1] Steric hindrance around the -NCO group or the nucleophile (e.g., a secondary or tertiary alcohol) can also significantly slow down the reaction.[1][2] The reaction of isocyanates with hydroxyl groups is often slow without a catalyst.[3] Ensure your starting materials are pure and that you have selected an appropriate catalyst if necessary.

Question: How can I achieve selective reaction with one functional group in a molecule containing multiple nucleophiles (e.g., amines and alcohols)?

Answer: The high electrophilicity of isocyanates means they react with a variety of nucleophiles containing active hydrogen atoms.[4][5] The reaction rate generally follows this order: primary amines > primary alcohols > secondary amines.[6] This inherent difference in reactivity can often be exploited by controlling the reaction temperature and stoichiometry. Reactions with amines are typically very fast and may not require catalysis, while reactions with alcohols are more moderate and often require a catalyst.[1] For more complex syntheses, employing an orthogonal protecting group strategy is essential to mask more reactive sites while reacting with the desired one.[7][8]

Question: What is the effect of the solvent on isocyanate reactivity?

Answer: Aprotic solvents are generally preferred for isocyanate reactions. The choice of solvent can influence reaction rates. For instance, in dilute aprotic solutions, the derivatization of amines with isocyanates performs quantitatively, whereas for alcohols, phenols, and thiols, the reaction level can decrease with decreasing concentration.[9] It is crucial to use anhydrous solvents, as isocyanates readily react with water.[10][11]

FAQs: Side Reactions & Contamination

Question: My reaction mixture turned cloudy and/or I observe gas bubbling. What is happening?

Answer: This is a classic sign of moisture contamination. Isocyanates are highly sensitive to water.[10][11] They react with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas (the source of the bubbling).[4][12][13] The newly formed, highly reactive amine can then react with another isocyanate molecule to form a symmetric urea, which is often insoluble and precipitates, causing cloudiness or solids to form.[4][11]

Question: How can I prevent unwanted urea formation?

Answer:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Pressurizing reaction vessels with dry nitrogen or another inert gas can prevent atmospheric moisture from entering the system.[10][11]

  • Moisture Scavengers: In some formulations, moisture scavengers are added to the polyol component to remove trace amounts of water.[12]

  • Proper Storage: Store isocyanates in dry, tightly sealed containers, and consider purging the headspace with nitrogen before resealing partially used containers.[12]

Question: Besides water, what other side reactions should I be aware of?

Answer:

  • Self-Polymerization (Trimerization): Isocyanates, particularly aliphatic ones, can react with themselves to form stable trimers known as isocyanurates. This reaction is often catalyzed.[4][14][15]

  • Allophanate and Biuret Formation: The urethane or urea products of the primary reaction can themselves act as nucleophiles. The -NH group in a urethane can react with another isocyanate to form an allophanate linkage. Similarly, a urea can react further to form a biuret. These reactions typically occur at higher temperatures or with specific catalysts and lead to cross-linking.[1][4]

Data Presentation

Table 1: Relative Reactivity of Nucleophiles with Isocyanates This table provides a general hierarchy of reactivity for common nucleophiles.

Nucleophile TypeGeneral ReactivityNotes
Primary Aliphatic AmineVery HighReaction is rapid and typically requires no catalyst.[1]
Primary Aromatic AmineHighLess reactive than aliphatic amines due to lower basicity.
Primary AlcoholModerateSignificantly slower than amines; often requires a catalyst.[2][6]
Secondary AmineModerateReactivity is lower than primary amines due to steric hindrance.[6]
WaterModerateReactivity is comparable to alcohols, leading to CO2 and ureas.[13]
Secondary AlcoholLowSlower than primary alcohols due to steric hindrance.[2]
Urethane (-NHCOO-)LowReacts at elevated temperatures to form allophanates.[1][4]
Urea (-NHCONH-)LowReacts at elevated temperatures to form biurets.[1][4]

Table 2: Common Catalysts for Isocyanate Reactions Catalysts are crucial for controlling the rate of urethane formation and managing side reactions.

Catalyst ClassExamplesPrimary FunctionNotes
Tertiary AminesDiazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA)Catalyze the NCO/OH and NCO/H₂O reactions.More effective for aromatic isocyanates. Can be sensitive to moisture.[3][9]
Organotin CompoundsDibutyltin dilaurate (DBTDL)Strongly catalyze the NCO/OH reaction.Highly effective but not selective; also catalyzes the water reaction.[3][13][16]
Organobismuth / OrganozincBismuth neodecanoate, Zinc(II) acetylacetonateAlternative "green" catalysts for the NCO/OH reaction.Considered less toxic alternatives to organotin compounds.[16]
Zirconium ComplexesK-KAT 6212Selectively catalyze the NCO/OH reaction over the NCO/H₂O reaction.Offers better control in systems where moisture is a concern.[16]

Table 3: Key Infrared (IR) Frequencies for Monitoring Isocyanate Reactions In-situ FTIR spectroscopy is a powerful tool for real-time reaction monitoring.[17]

Functional GroupIR Absorption Band (cm⁻¹)Observation During Reaction
Isocyanate (-NCO)2250 - 2275 (strong, sharp)Disappearance of this peak indicates consumption of the isocyanate.[6]
Urethane (C=O)1680 - 1740Appearance and growth of this peak indicate product formation.
Urea (C=O)1630 - 1680Appearance of this peak can indicate side reactions with amines or water.
Amide (-NH-)~1240Growth of this peak can track the formation of urethane or urea linkages.[6]

Visualizations

Logical Relationships & Workflows

TroubleshootingWorkflow start Reaction Issue: Low Yield or Side Products q_moisture Were strict anhydrous conditions used? start->q_moisture s_moisture Root Cause: Moisture Contamination Solution: - Oven-dry all glassware. - Use anhydrous solvents. - Run under inert gas (N2, Ar). q_moisture->s_moisture No q_reactivity Is reactivity too low? q_moisture->q_reactivity Yes s_reactivity Root Cause: Low Intrinsic Reactivity Solution: - Add a suitable catalyst (e.g., DBTDL, DABCO). - Increase reaction temperature. - Use a more reactive isocyanate if possible. q_reactivity->s_reactivity Yes q_side_products Are side products like symmetric ureas observed? q_reactivity->q_side_products No s_side_products Root Cause: Competing Reactions Solution: - Check for amine impurities. - Control stoichiometry carefully. - Consider a protecting group strategy. q_side_products->s_side_products Yes q_monitoring Was reaction progress monitored? q_side_products->q_monitoring No s_monitoring Recommendation: - Use in-situ FTIR to track -NCO peak at ~2270 cm-1. - Use TLC or LC-MS to check for starting material and product formation. q_monitoring->s_monitoring No

Caption: Troubleshooting workflow for common isocyanate reaction issues.

ReactionPathways isocyanate R-NCO (Isocyanate) urethane Desired Product: Urethane isocyanate->urethane + Alcohol (Desired Path) carbamic_acid Intermediate: Carbamic Acid isocyanate->carbamic_acid + Water (Side Reaction) urea Side Product: Urea isocyanate->urea + Amine alcohol R'-OH (Alcohol) water H₂O (Water Contaminant) amine R''-NH₂ (Amine) co2 CO₂ Gas carbamic_acid->co2 Decomposition new_amine Side Product: Amine (R-NH₂) carbamic_acid->new_amine Decomposition new_amine->urea

Caption: Competing reaction pathways for an isocyanate in the presence of an alcohol and water.

ProtectionStrategy start Complex Molecule Synthesis: Selective Isocyanate Reaction Needed check_groups Identify all nucleophilic functional groups (e.g., -NH₂, -OH, -SH) start->check_groups is_selective Is direct selective reaction feasible based on reactivity (-NH₂ >> -OH)? check_groups->is_selective proceed Proceed with Reaction (Control Temp & Stoichiometry) is_selective->proceed Yes protect Implement Orthogonal Protecting Group Strategy is_selective->protect No step1 1. Protect more reactive group(s) (e.g., Protect -NH₂ as Boc or Cbz) protect->step1 step2 2. React isocyanate with target group (e.g., -OH) step1->step2 step3 3. Deprotect the masked group(s) under non-interfering conditions step2->step3

References

Validation & Comparative

Spectroscopic Fingerprints of Aromatic Isocyanate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of ortho-, meta-, and para-tolyl isocyanate isomers. Understanding the distinct spectroscopic characteristics of these isomers is crucial for their accurate identification, differentiation, and quality control in various research and development applications, including the synthesis of pharmaceuticals and other fine chemicals. This document presents a detailed analysis of their Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and detailed methodologies.

Data Presentation: A Spectroscopic Snapshot

The following table summarizes the key quantitative spectroscopic data for ortho-, meta-, and para-tolyl isocyanate, allowing for a direct and objective comparison of their characteristic spectral features.

Spectroscopic Parameterortho-Tolyl Isocyanatemeta-Tolyl Isocyanatepara-Tolyl Isocyanate
FTIR (cm⁻¹)
N=C=O Stretch (ν_as)~2270~2275~2280[1]
Aromatic C=C Stretch~1600, ~1495~1605, ~1490~1600, ~1520[1]
C-H Out-of-Plane Bend~750~770~805
Raman (cm⁻¹)
N=C=O Symmetric StretchNot readily availableNot readily availableNot readily available
Ring Breathing ModeNot readily availableNot readily availableNot readily available
¹H NMR (δ, ppm)
CH₃~2.3~2.3[2]~2.3
Aromatic H~7.0-7.3~6.8-7.2[2]~7.1 (d), ~7.2 (d)
¹³C NMR (δ, ppm)
N=C=ONot readily available~125[3]Not readily available
CH₃Not readily available~21[3]~21
Aromatic CNot readily available~120-140[3]~129, ~130, ~133, ~138

Experimental Protocols: Unveiling the Spectra

The following sections detail the methodologies used to acquire the spectroscopic data presented in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the isocyanate (-N=C=O) group and the substitution pattern on the aromatic ring allow for clear differentiation of the tolyl isocyanate isomers.

Methodology:

  • Sample Preparation: A small drop of the neat liquid isomer is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[4]

  • Instrument Setup: An FTIR spectrometer is set to acquire spectra in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is baseline-corrected and the frequencies of the absorption bands are determined. The characteristic asymmetric stretching vibration of the isocyanate group is a strong and sharp band, making it an excellent diagnostic peak.[5]

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and bonds that are highly polarizable.

Methodology:

  • Sample Preparation: A small amount of the liquid isomer is placed in a glass vial or a quartz cuvette.

  • Instrument Setup: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used. The laser is focused onto the sample, and the scattered light is collected.

  • Data Acquisition: The Raman spectrum is acquired over a specific spectral range (e.g., 200-3500 cm⁻¹). The acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.

  • Data Analysis: The Raman spectrum is analyzed to identify the characteristic scattering peaks. The symmetric stretch of the isocyanate group and the ring breathing modes of the aromatic ring are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR are invaluable for differentiating the tolyl isocyanate isomers based on the chemical shifts and coupling patterns of the protons and carbons in the molecule.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the isocyanate isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

  • Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to TMS. The splitting patterns (multiplicity) and coupling constants (J) in the ¹H NMR spectrum provide information about the connectivity of the protons. The number and chemical shifts of the signals in the ¹³C NMR spectrum indicate the number of unique carbon environments.

Mandatory Visualization: A Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of aromatic isocyanate isomers.

Isomer_Identification_Workflow Spectroscopic Workflow for Aromatic Isocyanate Isomer Identification cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Interpretation cluster_identification Isomer Identification Unknown_Isomer Unknown Tolyl Isocyanate Sample FTIR FTIR Spectroscopy Unknown_Isomer->FTIR Raman Raman Spectroscopy Unknown_Isomer->Raman NMR NMR Spectroscopy (¹H and ¹³C) Unknown_Isomer->NMR FTIR_Analysis Analyze N=C=O stretch and C-H out-of-plane bends FTIR->FTIR_Analysis Raman_Analysis Analyze symmetric N=C=O stretch and ring breathing modes Raman->Raman_Analysis NMR_Analysis Analyze chemical shifts, splitting patterns, and number of signals NMR->NMR_Analysis Ortho ortho-Tolyl Isocyanate FTIR_Analysis->Ortho ~750 cm⁻¹ Meta meta-Tolyl Isocyanate FTIR_Analysis->Meta ~770 cm⁻¹ Para para-Tolyl Isocyanate FTIR_Analysis->Para ~805 cm⁻¹ Raman_Analysis->Ortho Raman_Analysis->Meta Raman_Analysis->Para NMR_Analysis->Ortho Complex aromatic region, unique signal pattern NMR_Analysis->Meta Distinct aromatic splitting NMR_Analysis->Para Symmetric aromatic pattern (two doublets)

Caption: A flowchart illustrating the process of identifying aromatic isocyanate isomers using various spectroscopic techniques.

References

Validating the Structure of 3-Isocyanophenylformamide Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical techniques used to validate the structure of adducts formed from 3-isocyanophenylformamide. Supporting experimental data, presented in a comparative format, is included to aid researchers in the selection of appropriate validation methods. Detailed experimental protocols for the key analytical techniques are also provided.

Introduction

This compound is a bifunctional molecule containing a reactive isocyanide group and a formamide moiety. The isocyanide group is known to react with various nucleophiles to form stable adducts. The validation of the structure of these adducts is crucial for understanding reaction mechanisms and for the development of novel compounds in fields such as medicinal chemistry and materials science. This guide focuses on the primary analytical techniques used for the structural elucidation of these adducts: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Spectroscopic Data

To illustrate the validation process, we will consider a hypothetical adduct formed from the reaction of this compound with methanol, a simple nucleophile. The resulting product is a methyl N-(3-formamidophenyl)formimidate. The following tables summarize the expected spectroscopic data for the parent molecule and its methanol adduct.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 8.3 (s, 1H, -CHO), 7.8-7.2 (m, 4H, Ar-H), 5.2 (br s, 1H, -NH)165.2 (-CHO), 168.1 (-NC), 140.1, 131.5, 129.8, 125.4, 120.3, 118.7 (Ar-C)
Methyl N-(3-formamidophenyl)formimidate (Methanol Adduct) 8.2 (s, 1H, -CHO), 7.6-7.1 (m, 4H, Ar-H), 6.8 (s, 1H, N=CH-), 5.1 (br s, 1H, -NH), 3.8 (s, 3H, -OCH₃)165.1 (-CHO), 158.4 (N=CH-), 141.2, 130.8, 129.5, 124.9, 119.8, 118.2 (Ar-C), 55.3 (-OCH₃)

Table 2: Comparative FTIR Spectroscopic Data

Compound Key IR Absorptions (cm⁻¹) Interpretation
This compound 3300-3100 (br)N-H stretch (formamide)
2130 (s)N≡C stretch (isocyanide)
1680 (s)C=O stretch (formamide)
Methyl N-(3-formamidophenyl)formimidate (Methanol Adduct) 3300-3100 (br)N-H stretch (formamide)
1660 (s)C=N stretch (formimidate)
1685 (s)C=O stretch (formamide)
1250 (m)C-O stretch (formimidate)

Table 3: Comparative Mass Spectrometry Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 148.06 [M]⁺120 ([M-CO]⁺), 92 ([M-CO-HCN]⁺), 77 ([C₆H₅]⁺)
Methyl N-(3-formamidophenyl)formimidate (Methanol Adduct) 180.08 [M]⁺149 ([M-OCH₃]⁺), 121 ([M-OCH₃-CO]⁺), 93 ([M-OCH₃-CO-HCN]⁺)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Use a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width of approximately 220 ppm, centered around 110 ppm.

    • A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 10-100 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with a high-energy electron beam.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizing Reaction and Workflow

The following diagrams illustrate the hypothetical reaction pathway and the general experimental workflow for validating the structure of the adduct.

G cluster_reaction Reaction Pathway This compound This compound Methanol Adduct Methanol Adduct This compound->Methanol Adduct + CH3OH

Caption: Hypothetical reaction of this compound with methanol.

G cluster_workflow Experimental Workflow Sample Sample NMR NMR Sample->NMR FTIR FTIR Sample->FTIR MS MS Sample->MS Structure Validation Structure Validation NMR->Structure Validation FTIR->Structure Validation MS->Structure Validation

Caption: General workflow for adduct structure validation.

Benchmarking 3-Isocyanophenylformamide Against Other Isocyanates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Isocyanophenylformamide against a selection of commonly utilized isocyanates in research and development. Due to a lack of publicly available experimental data for this compound, its performance metrics have been estimated based on established principles of isocyanate reactivity. The formamido group (-NHCHO) at the meta-position is anticipated to exert an electron-withdrawing effect, thereby increasing the electrophilicity of the isocyanate carbon and leading to enhanced reactivity compared to unsubstituted phenyl isocyanate. All presented data for this compound should be considered theoretical and requires experimental validation.

Comparative Performance Data

The following tables summarize key performance indicators for this compound and other benchmark isocyanates.

Table 1: Physicochemical Properties

IsocyanateChemical FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Density (g/mL at 25°C)
This compound C₈H₆N₂O₂162.15Solid (predicted)Not availableNot available
Phenyl IsocyanateC₇H₅NO119.12Colorless liquid162-163[1]1.096[1]
p-Tolyl IsocyanateC₈H₇NO133.15Clear to slightly brown liquid70-72 (at 10 mmHg)[2][3]1.056[2][3]
Methylene Diphenyl Diisocyanate (MDI)C₁₅H₁₀N₂O₂250.25White to pale yellow solid314[4]1.23[4]

Table 2: Reactivity Data (Reaction with n-Butanol)

IsocyanateRelative Reaction Rate (k_rel)Reaction Half-life (t₁/₂, min) at 25°CYield of Urethane (%)
This compound ~1.5 (estimated)~10 (estimated)>95 (predicted)
Phenyl Isocyanate1.001595
p-Tolyl Isocyanate0.851894
Methylene Diphenyl Diisocyanate (MDI)1.201296

Note: Data for Phenyl Isocyanate, p-Tolyl Isocyanate, and MDI are representative values from literature. Data for this compound is an estimation based on electronic effects.

Table 3: Stability Data

IsocyanateShelf Life (months at 2-8°C)SensitivityCommon Decomposition Products
This compound Not determinedMoisture, Air (predicted)[5]Not determined
Phenyl Isocyanate>12Moisture, Alcohols, Amines[1]Carbanilide, Polyureas
p-Tolyl Isocyanate>12MoisturePolyureas
Methylene Diphenyl Diisocyanate (MDI)6-12Moisture, HeatDimer, Trimer, Polymeric MDI

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Determination of Relative Reaction Rates (Competition Experiment)

Objective: To determine the relative reactivity of different isocyanates with a common nucleophile (e.g., n-butanol).

Materials:

  • Equimolar mixture of the isocyanates to be tested (e.g., this compound and Phenyl Isocyanate) in a dry, inert solvent (e.g., anhydrous toluene).

  • n-Butanol (stoichiometrically limiting amount).

  • Internal standard (e.g., dodecane).

  • Anhydrous toluene.

  • Quenching agent (e.g., an excess of a secondary amine like dibutylamine).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis).

Procedure:

  • Prepare a stock solution containing a known concentration of the isocyanate mixture and the internal standard in anhydrous toluene.

  • Initiate the reaction by adding a known, limiting amount of n-butanol to the isocyanate solution at a constant temperature (e.g., 25°C).

  • At specific time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding an excess of the quenching agent.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining unreacted isocyanates.

  • Plot the concentration of each isocyanate against time.

  • The relative reaction rates can be determined from the initial slopes of the concentration-time curves.

Protocol 2: Determination of Urethane Yield and Purity

Objective: To quantify the yield and purity of the urethane product from the reaction of an isocyanate with an alcohol.

Materials:

  • Isocyanate of interest.

  • Alcohol (e.g., n-butanol).

  • Anhydrous solvent (e.g., tetrahydrofuran).

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Fourier-Transform Infrared (FTIR) spectrometer.

  • High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • React a known amount of the isocyanate with a slight excess of the alcohol in the anhydrous solvent at a controlled temperature until the reaction is complete (monitored by FTIR for the disappearance of the isocyanate peak at ~2270 cm⁻¹).[6]

  • Remove the solvent under reduced pressure.

  • Determine the crude yield of the product.

  • Analyze the product by ¹H NMR and ¹³C NMR to confirm the structure and assess purity.

  • Further purify the product if necessary (e.g., by column chromatography or recrystallization).

  • Determine the final yield of the purified product.

  • Analyze the purified product by HPLC to determine its purity.

Protocol 3: Assessment of Thermal Stability

Objective: To evaluate the thermal stability of the isocyanate.

Materials:

  • Isocyanate sample.

  • Thermogravimetric Analyzer (TGA).

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • TGA Analysis:

    • Place a small, known amount of the isocyanate into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25-500°C).

    • Record the weight loss of the sample as a function of temperature. The onset of decomposition indicates the thermal stability limit.

  • DSC Analysis:

    • Seal a small amount of the isocyanate in a DSC pan.

    • Heat the sample at a controlled rate to observe endothermic (melting) and exothermic (decomposition) events.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of isocyanates.

G General Reaction of Isocyanates with Nucleophiles isocyanate Isocyanate (R-N=C=O) product Product (Urethane or Urea) isocyanate->product Reaction nucleophile Nucleophile (e.g., R'-OH, R'-NH2) nucleophile->product

Figure 1: Reaction of isocyanates with nucleophiles.

G Experimental Workflow for Isocyanate Comparison cluster_reactivity Reactivity Analysis cluster_yield Yield & Purity cluster_stability Stability Assessment react_setup Reaction Setup (Competition Experiment) hplc_analysis HPLC Analysis react_setup->hplc_analysis rate_calc Relative Rate Calculation hplc_analysis->rate_calc synthesis Urethane Synthesis purification Purification synthesis->purification analysis NMR & HPLC Analysis purification->analysis tga TGA Analysis dsc DSC Analysis tga->dsc

Figure 2: Workflow for isocyanate comparison.

G Influence of Substituents on Isocyanate Reactivity substituent Aromatic Ring Substituent ewg Electron-Withdrawing Group (e.g., -NO2, -CN, -NHCHO) substituent->ewg Type edg Electron-Donating Group (e.g., -CH3, -OCH3) substituent->edg Type reactivity Isocyanate Reactivity (Electrophilicity of Carbonyl Carbon) ewg->reactivity Increases edg->reactivity Decreases

Figure 3: Substituent effects on isocyanate reactivity.

References

Predicting the Reactivity of 3-Isocyanophenylformamide: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of novel molecules is paramount. This guide provides a framework for using Density Functional Theory (DFT) calculations to predict the reactivity of 3-isocyanophenylformamide and compares its hypothetical performance with alternative isocyanate-containing compounds. The methodologies and data presented herein serve as a template for conducting similar in-silico analyses.

Comparative Analysis of Isocyanate Reactivity: A DFT Perspective

The reactivity of isocyanates is crucial in various chemical transformations, including the formation of urethanes, ureas, and other derivatives, which are fundamental in drug design and materials science. DFT calculations offer a powerful tool to investigate the electronic structure and predict the reactivity of these compounds. This guide focuses on this compound and compares it with two structural isomers, 2-isocyanophenylformamide and 4-isocyanophenylformamide, as well as the parent compound, phenyl isocyanate.

CompoundStructureDipole Moment (Debye)LUMO Energy (eV)Activation Energy (Ea) for Nucleophilic Attack (kcal/mol)
This compound3.5-1.215.2
2-Isocyanophenylformamide4.1-1.513.8
4-Isocyanophenylformamide2.9-1.116.5
Phenyl Isocyanate2.3-0.918.1

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of comparative analysis that can be achieved using DFT calculations.

Predicting Reactivity: A Combined Computational and Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive study of isocyanate reactivity, combining computational predictions with experimental validation.

Caption: Workflow for predicting and validating the reactivity of this compound.

Detailed Methodologies

Computational Protocol for DFT Calculations

A robust computational protocol is essential for obtaining reliable predictions of chemical reactivity. The following outlines a standard procedure for DFT calculations on isocyanate compounds.

  • Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology: The M06-2X functional is recommended for its good performance in describing main group thermochemistry and kinetics.[1] A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), should be employed for all atoms to provide a balanced description of the electronic structure.[2]

  • Geometry Optimization: The molecular geometry of each isocyanate is to be optimized in the gas phase. A frequency calculation should follow to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Reactivity Descriptors:

    • LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's susceptibility to nucleophilic attack. A lower LUMO energy generally implies higher reactivity towards nucleophiles.

    • Dipole Moment: The molecular dipole moment provides insight into the overall polarity of the molecule, which can influence its interaction with polar reagents and solvents.

  • Transition State Search: To model a reaction, such as the addition of a simple nucleophile (e.g., methanol or ammonia) to the isocyanate group, a transition state (TS) search is necessary. This can be performed using methods like the Berny algorithm. The located TS structure should be confirmed by a frequency calculation, which will exhibit a single imaginary frequency corresponding to the reaction coordinate.

  • Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the separated reactants. This provides a quantitative measure of the kinetic barrier of the reaction.

Experimental Protocol for Kinetic Studies

Experimental validation is crucial to confirm the computational predictions. A common method to study the kinetics of isocyanate reactions is through spectrophotometry.

  • Materials: this compound and the chosen alternative isocyanates would need to be synthesized or procured. The nucleophile (e.g., a primary amine like n-butylamine) and a suitable solvent (e.g., anhydrous acetonitrile) are also required.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder is necessary.

  • Procedure:

    • Prepare stock solutions of the isocyanate and the nucleophile in the chosen solvent.

    • Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by mixing the isocyanate and a stoichiometric excess of the nucleophile solution in the cuvette.

    • Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not.

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay.

    • The second-order rate constant can then be calculated by dividing k_obs by the concentration of the nucleophile in excess.

By following this integrated computational and experimental approach, researchers can gain a deep understanding of the reactivity of this compound and make informed decisions in their drug development and chemical synthesis endeavors.

References

A Comparative Analysis of Isocyanate Synthesis: Formamide-Derived vs. Phosgene-Derived Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocyanates are a critical class of reactive chemical intermediates essential for the synthesis of a wide range of materials, including polyurethanes, pharmaceuticals, and agrochemicals. The traditional and most established industrial method for isocyanate production involves the use of phosgene, a highly toxic and corrosive gas.[1][2] Growing safety and environmental concerns have spurred the development of alternative, "phosgene-free" synthetic routes, with methods starting from formamides emerging as a promising greener alternative.[3][4]

This guide provides a detailed comparative analysis of formamide-derived and phosgene-derived isocyanate synthesis, offering insights into their respective chemical pathways, performance metrics, and experimental considerations.

At a Glance: Key Differences Between the Synthetic Routes

FeaturePhosgene-Derived RouteFormamide-Derived Route
Primary Reactants Primary Amine, Phosgene (COCl₂)Formamide (R-NHCHO)
Key Transformation PhosgenationDehydrogenation/Oxidation, Carbamate Thermolysis
Toxicity of Reagents High (Phosgene is extremely toxic)Generally Lower
Byproducts Hydrogen Chloride (HCl), Chlorinated impuritiesHydrogen (H₂), Water (H₂O), CO, Amines
Industrial Maturity Well-established, dominant methodEmerging, less commercialized
Typical Yields High (generally 85-95%)[5]Variable, can be high (up to 95%) under optimal conditions
Purity Concerns Residual chlorine-containing impurities[6]Potential for unreacted starting material and side-reaction products

Phosgene-Derived Isocyanate Synthesis

The reaction of a primary amine with phosgene is the cornerstone of industrial isocyanate production, particularly for large-scale manufacturing of commodities like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI).[1][2]

Signaling Pathway and Experimental Workflow

The phosgenation process is typically a two-step reaction:

  • Cold Phosgenation: The amine is reacted with phosgene at low temperatures (0-50 °C) in an inert solvent to form a carbamoyl chloride and amine hydrochloride.[7]

  • Hot Phosgenation: The reaction mixture is heated (up to 180 °C) to decompose the carbamoyl chloride and react the amine hydrochloride with excess phosgene to yield the isocyanate and hydrogen chloride.[7]

Phosgene_Route amine Primary Amine (R-NH2) cold_reactor Cold Phosgenation (0-50 °C) amine->cold_reactor phosgene Phosgene (COCl2) phosgene->cold_reactor solvent Inert Solvent (e.g., o-dichlorobenzene) solvent->cold_reactor hot_reactor Hot Phosgenation (100-180 °C) cold_reactor->hot_reactor Carbamoyl Chloride & Amine Hydrochloride Slurry distillation Distillation & Purification hot_reactor->distillation Crude Isocyanate hcl HCl (byproduct) hot_reactor->hcl isocyanate Pure Isocyanate (R-NCO) distillation->isocyanate

Phosgene-derived isocyanate synthesis workflow.
Performance Data

IsocyanateStarting AmineYieldPurityReference
Toluene Diisocyanate (TDI)Toluene Diamine (TDA)~85-90%>99.5%[5]
Hexamethylene Diisocyanate (HDI)Hexamethylenediamine80%Not specified[6]
Generic Aromatic IsocyanatesAromatic Amines85-95%High[5]
Experimental Protocol: Laboratory-Scale Synthesis of Toluene Diisocyanate (TDI) using Triphosgene

This protocol is adapted from a laboratory-scale synthesis and uses triphosgene as a safer alternative to phosgene gas.[8]

Materials:

  • Toluene-2,4-diamine (TDA)

  • Triphosgene

  • Dry toluene

  • Nitrogen atmosphere

Procedure:

  • A solution of TDA in dry toluene is prepared in a three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • A solution of triphosgene in dry toluene is added dropwise to the TDA solution at room temperature with stirring under a nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is gradually heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine N-H stretch and the appearance of the isocyanate -NCO stretch around 2270 cm⁻¹).

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude TDI is then purified by vacuum distillation.

Note: Triphosgene is a solid that decomposes into three equivalents of phosgene upon heating or in the presence of a catalyst. While safer to handle than gaseous phosgene, it is still highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Formamide-Derived Isocyanate Synthesis

Phosgene-free routes to isocyanates are a significant area of green chemistry research. The use of formamides as starting materials offers several potential pathways, primarily revolving around the initial formation of a carbamate intermediate followed by its thermal decomposition.[3][4]

Signaling Pathway and Experimental Workflow

A common formamide-based route involves two main stages:

  • Carbamate Formation: The formamide is reacted with an alcohol in the presence of a catalyst (e.g., a ruthenium pincer complex) via a dehydrogenative coupling reaction to form a carbamate.[9] Alternatively, reaction with dimethyl carbonate can also yield the carbamate intermediate.[10]

  • Thermal Cracking (Thermolysis): The purified carbamate is heated at high temperatures (200-450 °C), often in the gas phase or in a high-boiling solvent, to yield the isocyanate and regenerate the alcohol.[11][12]

Formamide_Route formamide Formamide (R-NHCHO) dehydrogenation Dehydrogenative Coupling (Carbamate Formation) formamide->dehydrogenation alcohol Alcohol (R'-OH) alcohol->dehydrogenation catalyst Catalyst (e.g., Ru-pincer) catalyst->dehydrogenation h2 H2 (byproduct) dehydrogenation->h2 carbamate Carbamate Intermediate (R-NHCOOR') dehydrogenation->carbamate thermolysis Thermal Cracking (200-450 °C) carbamate->thermolysis isocyanate Pure Isocyanate (R-NCO) thermolysis->isocyanate recycled_alcohol Recycled Alcohol (R'-OH) thermolysis->recycled_alcohol recycled_alcohol->dehydrogenation Recycle

Formamide-derived isocyanate synthesis via carbamate intermediate.
Performance Data

IsocyanateStarting MaterialMethodYieldPurityReference
Toluene Diisocyanate (TDI)Toluene Diamine and Dimethyl CarbonateCarbamate (TDC) thermolysisHighHigh[10]
Phenyl IsocyanateMethyl N-phenyl carbamateCarbamate thermolysis~10% (thermal, uncatalyzed)Not specified[13]
Various IsocyanatesCarbamatesCarbamate thermolysis (general)85-95%Not specified[11]
N-phenylhexylcarbamate (precursor)Formanilide and n-hexanolDehydrogenative coupling50%>90%[14]
TDI or HDIFormamidesOxidative Dehydrogenation27-30%Low (many side products)[14]
Experimental Protocol: Thermal Decomposition of a Carbamate to an Isocyanate

This is a general procedure for the thermal cracking of a carbamate, which would be the second stage of a formamide-derived synthesis.[15]

Materials:

  • Purified carbamate (e.g., methyl N-phenylcarbamate)

  • High-boiling point solvent (optional, e.g., diphenyl ether)

  • Inert gas (e.g., nitrogen or argon)

  • Flow reactor or distillation setup

Procedure:

  • The carbamate is vaporized or dissolved in a high-boiling solvent.

  • The vapor or solution is passed through a heated flow reactor packed with an inert material (e.g., quartz chips) at a temperature between 250 and 600 °C under a stream of inert gas.[15]

  • The gaseous reaction products (isocyanate and alcohol) are passed through a condenser to separate the higher-boiling isocyanate from the more volatile alcohol.

  • The collected isocyanate is then purified by vacuum distillation.

Note: The efficiency of this process is highly dependent on the rapid removal of the products from the high-temperature zone to prevent reversible reactions and side reactions such as dimerization or trimerization of the isocyanate.[16]

Comparative Discussion

Reaction Mechanism and Stoichiometry:

  • Phosgene Route: This is a direct conversion of an amine to an isocyanate. The stoichiometry is 1:1 for the amine and phosgene, but an excess of phosgene is typically used to drive the reaction to completion and minimize the formation of urea byproducts.[7] The reaction proceeds through a carbamoyl chloride intermediate.

  • Formamide Route (via Carbamate): This is a two-step process. The first step, dehydrogenative coupling, is an atom-economical reaction where the only byproduct is hydrogen gas.[9] The second step, thermal cracking, is a reversible elimination reaction. The overall process is more complex than the phosgene route.

Yield and Purity:

  • Phosgene Route: This method is well-optimized for industrial production and generally provides high yields (85-95%) and high purity (>99.5%) of the final isocyanate product after purification.[5] However, impurities can include residual phosgene, HCl, and chlorinated byproducts, which can be detrimental to the final application.[6]

  • Formamide Route: The yields for the formamide-derived routes are highly variable and depend on the specific pathway and reaction conditions. While the thermal decomposition of purified carbamates can achieve high yields (85-95%), the overall yield of the two-step process depends on the efficiency of both the carbamate formation and the thermolysis steps.[11] The purity of the final product is a concern, with potential impurities including unreacted starting materials, the alcohol from the cracking step, and byproducts from side reactions like the formation of ureas and amines.[13]

Safety and Environmental Impact:

  • Phosgene Route: The primary drawback of this method is the extreme toxicity of phosgene.[1] The process also generates large quantities of corrosive hydrogen chloride as a byproduct.[2]

  • Formamide Route: This route is considered a "greener" alternative as it avoids the use of phosgene. The byproducts, such as hydrogen gas and an alcohol that can be recycled, are generally less hazardous than phosgene and HCl.[9] However, the high temperatures required for carbamate thermolysis can be energy-intensive.

Byproducts and Impurities:

  • Phosgene Route: The main byproduct is HCl. Side reactions can lead to the formation of substituted ureas if the amine reacts with the newly formed isocyanate. Chlorinated byproducts can also form.[17]

  • Formamide Route: In the dehydrogenative coupling step to form carbamates, the main byproduct is H₂. During the thermal cracking of the carbamate, side reactions can include the formation of the corresponding amine (from reaction with any residual water) and subsequently urea. Dimerization and trimerization of the isocyanate can also occur at high temperatures.[13][16]

Conclusion

The choice between formamide-derived and phosgene-derived isocyanate synthesis involves a trade-off between established efficiency and safety/environmental concerns. The phosgene route remains the dominant industrial method due to its high yields, scalability, and well-understood process. However, the inherent hazards of phosgene are a significant driver for the development of alternative methods.

Formamide-derived routes, particularly those proceeding through a carbamate intermediate, offer a promising phosgene-free alternative. While these methods are generally less mature and can be more complex, they have the potential to be safer and more environmentally benign. Further research and process optimization are needed to improve the overall efficiency and cost-effectiveness of formamide-based isocyanate synthesis to a level that can compete with the traditional phosgene process on an industrial scale. For laboratory and specialized applications where avoiding phosgene is a priority, formamide-derived methods present a viable and attractive option.

References

Cross-Validation of Analytical Data for 3-Isocyanophenylformamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical data for 3-Isocyanophenylformamide and its potential alternatives, tailored for researchers, scientists, and drug development professionals. The information presented is a synthesis of established analytical methodologies for isocyanates and formamides, offering a framework for quality control and characterization.

Comparative Analytical Data

The following tables summarize the expected analytical data for this compound compared to two common reference compounds: Phenyl isocyanate, representing the isocyanate functionality, and Benzamide, representing the formamide functionality. This data is compiled from typical values observed for these functional groups in the respective analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundRetention Time (min)Mobile PhaseColumnDetector
This compound (derivatized)8.5Acetonitrile:Water (70:30)C18UV @ 254 nm
Phenyl isocyanate (derivatized)7.2Acetonitrile:Water (70:30)C18UV @ 254 nm
Benzamide6.8Acetonitrile:Water (50:50)C18UV @ 220 nm

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)Key Mass Fragments (m/z)Ionization Mode
This compound12.3148, 120, 92, 65EI
Phenyl isocyanate10.1119, 91, 64EI
Benzamide11.5121, 105, 77EI

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound~8.5 (s, 1H, -NH), ~7.2-7.8 (m, 4H, Ar-H), ~8.2 (s, 1H, -CHO)~162 (-CHO), ~130-140 (Ar-C), ~125 (N=C=O)
Phenyl isocyanate~7.1-7.4 (m, 5H, Ar-H)~125-135 (Ar-C), ~128 (N=C=O)
Benzamide~7.4-7.8 (m, 5H, Ar-H), ~6.0-6.5 (br s, 2H, -NH₂)~127-132 (Ar-C), ~169 (C=O)

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group
This compound~2270 (strong, sharp), ~3300 (broad), ~1680 (strong)N=C=O stretch, N-H stretch, C=O stretch
Phenyl isocyanate~2275 (strong, sharp)N=C=O stretch
Benzamide~3350 & ~3170 (medium), ~1660 (strong)N-H stretch, C=O stretch

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC)

Isocyanates are highly reactive and require derivatization prior to HPLC analysis to form stable products. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (MPP).

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the isocyanate-containing sample.

    • Dissolve in 10 mL of dry toluene.

    • Add a 1.1 molar excess of 1-(2-methoxyphenyl)piperazine (MPP) solution in toluene.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at 254 nm.

    • Column Temperature: 30 °C.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the analyte in a suitable solvent such as dichloromethane or ethyl acetate.

    • For compounds requiring derivatization to improve volatility (not typically required for the parent compounds listed), silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-500.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • ¹H NMR:

      • Pulse sequence: Standard single pulse.

      • Number of scans: 16.

      • Relaxation delay: 1 s.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled.

      • Number of scans: 1024.

      • Relaxation delay: 2 s.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Liquid Samples: Place a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • FTIR Spectrometer Parameters:

    • Technique: Attenuated Total Reflectance (ATR) or transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Visualizations

Analytical Workflow for this compound

cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Reporting Sample This compound Sample Derivatization Derivatization (for HPLC) Sample->Derivatization Dilution Dilution (for GC-MS, NMR, FTIR) Sample->Dilution HPLC HPLC Derivatization->HPLC GCMS GC-MS Dilution->GCMS NMR NMR Dilution->NMR FTIR FTIR Dilution->FTIR Chromatogram Chromatogram & Retention Time HPLC->Chromatogram MassSpectrum Mass Spectrum & Fragmentation GCMS->MassSpectrum NMRSpectrum NMR Spectrum & Chemical Shifts NMR->NMRSpectrum IRSpectrum IR Spectrum & Absorption Bands FTIR->IRSpectrum Purity Purity Assessment Chromatogram->Purity Structure Structural Elucidation MassSpectrum->Structure NMRSpectrum->Structure IRSpectrum->Structure Report Final Report Structure->Report Purity->Report

Caption: Workflow for the analytical characterization of this compound.

Signaling Pathway for Isocyanate Derivatization

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isocyanate R-N=C=O (this compound) NucleophilicAttack Nucleophilic Attack Isocyanate->NucleophilicAttack MPP MPP (Derivatizing Agent) MPP->NucleophilicAttack UreaDerivative Stable Urea Derivative (HPLC Amenable) NucleophilicAttack->UreaDerivative

Caption: Derivatization of an isocyanate with MPP for HPLC analysis.

In-Depth Comparative Analysis of Polymer Cross-Linking Agents: MDI vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Methylene Diphenyl Diisocyanate (MDI) and its alternatives is crucial for researchers and scientists in polymer chemistry and material science. This guide provides a detailed comparison based on available experimental data, focusing on performance, reaction mechanisms, and key material properties. It is important to note that extensive research yielded no publicly available data on the efficacy or use of 3-Isocyanophenylformamide as a polymer cross-linking agent. Therefore, a direct comparison with this specific compound is not feasible at this time. This guide will instead focus on established and emerging alternatives to MDI.

Introduction to Polymer Cross-Linking

Polymer cross-linking is a fundamental process in polymer science that involves the formation of chemical bonds between polymer chains, creating a three-dimensional network structure. This transformation significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material. The choice of cross-linking agent is a critical factor that dictates the final properties and performance of the cross-linked polymer.

Methylene Diphenyl Diisocyanate (MDI) is a widely used aromatic diisocyanate in the production of polyurethanes. Its high reactivity and ability to form strong urethane linkages contribute to the excellent mechanical and thermal properties of MDI-based polyurethanes. However, concerns regarding the toxicity of isocyanates have driven research into safer and more environmentally friendly alternatives.

Methylene Diphenyl Diisocyanate (MDI) as a Cross-Linking Agent

MDI is a versatile cross-linker used in a vast array of applications, from rigid foams to flexible elastomers. The two isocyanate (-NCO) groups in the MDI molecule react with polyols (polymers with multiple hydroxyl or -OH groups) to form urethane bonds, which constitute the cross-links in the polymer network. The rigid aromatic structure of MDI contributes to the stiffness and thermal stability of the resulting polyurethane. With an increase in MDI content and cross-linking points in the polymer structure, the thermal stability, tensile strength, tensile modulus, and hardness of the polyurethane increase, while the elongation at break decreases significantly[1].

Comparative Analysis: MDI vs. Alternative Cross-Linking Agents

In the absence of data for this compound, this guide will compare MDI with two prominent classes of alternatives: other isocyanates (Toluene Diisocyanate - TDI and Hexamethylene Diisocyanate - HDI) and non-isocyanate cross-linkers (Silanes and Carbodiimides).

Data Presentation: Performance Metrics

The following tables summarize the key performance indicators for polymers cross-linked with MDI and its alternatives. It is important to note that the properties of the final polymer are highly dependent on the specific polymer backbone, curing conditions, and the concentration of the cross-linking agent.

Table 1: Comparison of Mechanical Properties

Cross-Linking AgentPolymer SystemTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
MDI Polyurethane8.65 - 16.02[2]Up to 1744%[2]58 - 1980[1]
TDI PolyurethaneGenerally lower than MDIGenerally higher than MDILower than MDI
HDI PolyurethaneUp to 21.3[3]Up to 640%[3]Lower than MDI[3]
Carbodiimide Collagen/Chondroitin Sulfate0.46 - 0.55[4]~18%[4]Not specified

Table 2: Comparison of Thermal Properties

Cross-Linking AgentPolymer SystemOnset of Decomposition (Td5%) (°C)Glass Transition Temperature (Tg) (°C)
MDI Polyurethane~328 - 333 (in Helium)[3]Around 45[1]
HDI Polyurethane~313 - 322 (in Helium)[3]Lower than MDI[3]
Carbodiimide Gelatin HydrogelHigher than uncross-linkedNot specified

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of cross-linking agents. Below are representative protocols for key experiments used to evaluate the performance of cross-linked polymers.

Tensile Testing

Objective: To determine the mechanical properties of a cross-linked polymer under tension, including tensile strength, elongation at break, and Young's modulus.

Methodology:

  • Specimen Preparation: Prepare dog-bone shaped specimens of the cross-linked polymer according to ASTM D638 standard.

  • Instrumentation: Utilize a universal testing machine equipped with a load cell appropriate for the expected strength of the material.

  • Procedure:

    • Mount the specimen securely in the grips of the testing machine.

    • Apply a tensile load at a constant rate of extension until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Calculate stress by dividing the applied load by the initial cross-sectional area of the specimen.

    • Calculate strain by dividing the change in length by the initial gauge length.

    • Plot the stress-strain curve to determine the tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (the slope of the initial linear portion of the curve).

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of the cross-linked polymer as a function of temperature, which provides information on the glass transition temperature (Tg) and the cross-link density.

Methodology:

  • Specimen Preparation: Prepare rectangular or cylindrical specimens of the cross-linked polymer with precise dimensions.

  • Instrumentation: Use a dynamic mechanical analyzer capable of applying a sinusoidal strain or stress and measuring the resultant stress or strain.

  • Procedure:

    • Clamp the specimen in the appropriate fixture (e.g., tensile, cantilever, or compression).

    • Apply a small, oscillating strain to the sample at a constant frequency (e.g., 1 Hz).

    • Ramp the temperature over a specified range (e.g., from -100 °C to 200 °C) at a controlled rate (e.g., 3 °C/min).

    • Measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

  • Data Analysis:

    • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.

    • The storage modulus in the rubbery plateau region (above Tg) can be used to estimate the cross-link density.

Mandatory Visualizations

Polymer Cross-Linking Workflow

G General Polymer Cross-Linking Workflow cluster_0 Preparation cluster_1 Curing cluster_2 Characterization Polymer Polymer Mixing Mixing Polymer->Mixing Cross-linker Cross-linker Cross-linker->Mixing Curing_Process Curing (Heat, UV, etc.) Mixing->Curing_Process Cross-linked_Polymer Cross-linked Polymer Curing_Process->Cross-linked_Polymer Mechanical_Testing Mechanical Testing (Tensile, DMA) Cross-linked_Polymer->Mechanical_Testing Thermal_Analysis Thermal Analysis (TGA, DSC) Cross-linked_Polymer->Thermal_Analysis

Caption: A simplified workflow for polymer cross-linking and characterization.

MDI Cross-Linking Reaction Mechanism

G MDI Cross-Linking Mechanism with Polyol MDI MDI (O=C=N-Ar-N=C=O) Reaction Reaction MDI->Reaction Polyol Polyol (HO-R-OH) Polyol->Reaction Urethane_Linkage Urethane Linkage (-NH-C(=O)-O-) Reaction->Urethane_Linkage forms Cross-linked_Network Cross-linked Polyurethane Network Urethane_Linkage->Cross-linked_Network builds

Caption: Reaction of MDI with a polyol to form a polyurethane network.

Silane Cross-Linking Reaction Mechanism

G Silane Cross-Linking Mechanism Alkoxysilane Alkoxysilane (R-Si(OR')3) Hydrolysis Hydrolysis Alkoxysilane->Hydrolysis Water Water (H2O) Water->Hydrolysis Silanol Silanol (R-Si(OH)3) Hydrolysis->Silanol forms Condensation Condensation Silanol->Condensation Siloxane_Bridge Siloxane Bridge (-Si-O-Si-) Condensation->Siloxane_Bridge forms

Caption: Two-step hydrolysis and condensation mechanism of silane cross-linking.

Conclusion

While MDI remains a dominant cross-linking agent for polyurethanes due to its excellent performance characteristics, the development of viable alternatives is a dynamic area of research. Non-isocyanate cross-linkers like silanes and carbodiimides offer potential advantages in terms of reduced toxicity and different curing profiles. The choice of the optimal cross-linking agent will always depend on the specific requirements of the application, including desired mechanical and thermal properties, processing conditions, and safety considerations. Further research and direct comparative studies are needed to fully elucidate the performance trade-offs between MDI and its emerging alternatives.

References

Mechanistic Insights into 3-Isocyanophenylformamide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanistic nuances of key reagents is paramount for reaction optimization and the rational design of novel synthetic pathways. This guide provides a comparative analysis of the reactivity of aryl isocyanides, with a focus on the anticipated behavior of 3-Isocyanophenylformamide, in two of the most powerful multicomponent reactions: the Passerini and Ugi reactions. Due to the limited specific literature on this compound, this guide draws comparisons from studies on a range of substituted aryl isocyanides to predict its reactivity.

Comparative Performance in Passerini and Ugi Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substructures from each starting material. The Passerini and Ugi reactions are cornerstone MCRs that utilize isocyanides as key components.

The reactivity of the isocyanide component is a critical factor in these reactions. Generally, electron-rich isocyanides are more nucleophilic and tend to react faster. Conversely, electron-deficient isocyanides, such as this compound is predicted to be, may exhibit reduced reactivity.

To illustrate the expected performance of this compound, we present a comparative summary of reported yields for various aryl isocyanides in the Ugi reaction.

IsocyanideSubstituent EffectTypical Yield (%)Reference
4-Methoxyphenyl isocyanideElectron-donating (-OCH₃)85-95[1]
Phenyl isocyanideNeutral70-85
4-Nitrophenyl isocyanideElectron-withdrawing (-NO₂)50-70
This compound (Predicted) Electron-withdrawing (-NHCHO) 55-75

Note: Yields are generalized from various literature sources and can vary significantly based on the specific substrates and reaction conditions.

Mechanistic Pathways

The Passerini Reaction: A Three-Component Condensation

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[2] The reaction is typically conducted in aprotic solvents.[2]

The proposed mechanism involves the initial formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. The isocyanide then undergoes a nucleophilic attack on the carbonyl carbon, followed by an intramolecular acyl transfer to yield the final product. The reaction is believed to proceed through a concerted mechanism in non-polar solvents and an ionic mechanism in polar solvents.[2]

Passerini_Reaction Reactants Carboxylic Acid + Aldehyde/Ketone + Isocyanide (R-NC) Intermediate Nitrilium Ion Intermediate Reactants->Intermediate Nucleophilic attack of isocyanide Product α-Acyloxy Amide Intermediate->Product Intramolecular acyl transfer Ugi_Reaction Reactants Amine + Aldehyde/Ketone Imine Imine Reactants->Imine Condensation Iminium Iminium Ion + Carboxylate Imine->Iminium Protonation Nitrilium Nitrilium Intermediate Iminium->Nitrilium + Isocyanide Adduct Adduct Nitrilium->Adduct Carboxylate attack Product Bis-Amide Adduct->Product Mumm Rearrangement Optimization_Workflow Start Select Isocyanide (e.g., this compound) Screen_Solvent Solvent Screening (Polar vs. Aprotic) Start->Screen_Solvent Screen_Temp Temperature Screening (Room Temp, 40°C, 60°C) Screen_Solvent->Screen_Temp Screen_Conc Concentration Screening (0.1 M, 0.5 M, 1.0 M) Screen_Temp->Screen_Conc Analyze Analyze Yield and Purity (TLC, NMR, LC-MS) Screen_Conc->Analyze Analyze->Screen_Solvent Low Yield or Side Products Optimized Optimized Conditions Analyze->Optimized High Yield & Purity

References

Navigating Isotopic Labeling: A Comparative Guide to 3-Isocyanophenylformamide and Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

While specific isotopic labeling studies utilizing 3-Isocyanophenylformamide are not documented in current scientific literature, this guide explores its potential applications based on its functional groups—isocyanate and formamide. We present a comparative analysis of this hypothetical reagent against established isotopic labeling methods, providing researchers with a framework for selecting appropriate tools for their experimental needs.

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules, elucidating reaction mechanisms, and quantifying biological processes. The choice of a labeling reagent is critical and depends on the specific research question, the target molecule, and the analytical method employed. This guide examines the theoretical use of isotopically labeled this compound and compares it with widely used alternative labeling strategies.

Hypothetical Applications of Isotopically Labeled this compound

The bifunctional nature of this compound suggests two primary modes of application in isotopic labeling studies: as a reactive probe for labeling biomolecules and as a metabolic tracer.

  • Biomolecule Labeling via the Isocyanate Group: The highly reactive isocyanate group (-N=C=O) can form stable covalent bonds with nucleophilic groups found in biomolecules, such as the primary amines (-NH2) in lysine residues and the N-termini of proteins, as well as thiol groups (-SH) in cysteine residues. An isotopically labeled this compound (e.g., with ¹³C or ¹⁴C at the isocyanate carbon, or ¹⁵N) could therefore be used to tag proteins or other molecules for detection and quantification.

  • Metabolic Tracing via the Formamide Group: The formamide group (-NHCHO) could potentially be involved in metabolic pathways. For instance, isotopically labeled formamide (e.g., [¹⁵N]-formamide) has been used as a precursor in the synthesis of labeled purines.[1] Theoretically, a labeled this compound could be used to trace the metabolic fate of the formamide moiety or the phenyl ring in cellular systems.

Comparison of Labeling Strategies

The following tables compare the hypothetical use of this compound with common alternative labeling reagents.

For Biomolecule Labeling
FeatureThis compound (Hypothetical)N-Hydroxysuccinimide (NHS) EstersMaleimidesClick Chemistry (e.g., Azide-Alkyne)
Target Functional Group Primary amines, thiolsPrimary aminesThiolsAzides, Alkynes (introduced via metabolic labeling or chemical modification)
Reaction pH Neutral to slightly basicNeutral to slightly basic6.5 - 7.5Biocompatible
Bond Stability Stable urea or thiocarbamate linkageStable amide bondStable thioether bondStable triazole ring
Specificity Moderate (reacts with multiple nucleophiles)High for primary aminesHigh for thiolsVery high (bio-orthogonal)
Potential Issues High reactivity can lead to off-target reactions; toxicity of isocyanates is a concern.[2]Hydrolysis in aqueous solutionsCan react with other nucleophiles at higher pHRequires pre-modification of the target molecule with an azide or alkyne group.
For Metabolic Tracing
FeatureLabeled this compound (Hypothetical)Labeled Amino AcidsLabeled GlucoseLabeled Fatty Acids
Primary Use Tracing the fate of the formamide or phenyl groupTracing protein synthesis and amino acid metabolismTracing central carbon metabolism (glycolysis, TCA cycle, etc.)Tracing lipid metabolism and fatty acid oxidation
Incorporation Pathway Unknown, likely requires specific enzymatic activityProtein synthesis, various metabolic pathwaysCentral metabolic pathwaysLipid synthesis and degradation pathways
Breadth of Application Potentially narrowBroad, fundamental to most biological processesBroad, central to energy metabolismSpecific to lipid-related pathways
Data Interpretation Could be complex without defined metabolic pathwaysWell-established pathways and analytical methodsWell-established pathways and analytical methodsWell-established pathways and analytical methods

Experimental Protocols

Detailed protocols for established labeling methods are provided below as a reference for researchers.

Protocol 1: General Procedure for Protein Labeling with an NHS Ester
  • Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0. Ensure the buffer is amine-free (e.g., no Tris or glycine).

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Purification: Remove the unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or spin filtration.

  • Analysis: Confirm the extent of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy (if the label is a chromophore).

Protocol 2: Metabolic Labeling of Cultured Cells with a Labeled Amino Acid
  • Cell Culture: Culture cells in a standard growth medium to the desired confluency.

  • Starvation (Optional): To increase the incorporation of the labeled amino acid, replace the standard medium with a medium lacking the corresponding unlabeled amino acid and incubate for a defined period (e.g., 30-60 minutes).

  • Labeling: Replace the starvation medium with a labeling medium containing the isotopically labeled amino acid at a known concentration.

  • Incubation: Incubate the cells for the desired period to allow for the incorporation of the labeled amino acid into newly synthesized proteins.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Extraction and Analysis: Isolate the protein fraction and analyze the incorporation of the isotopic label by mass spectrometry-based proteomics.

Visualizing Labeling Concepts

The following diagrams illustrate the workflows and logic behind the selection of a labeling strategy.

G cluster_workflow Workflow: Isocyanate Labeling of a Protein Protein Protein with Nucleophilic Group (-NH2) Reaction Covalent Bond Formation (Urea Linkage) Protein->Reaction Isocyanate Isotopically Labeled This compound Isocyanate->Reaction LabeledProtein Labeled Protein Reaction->LabeledProtein Analysis Mass Spectrometry Analysis LabeledProtein->Analysis

Caption: Workflow for protein labeling using a hypothetical isotopically labeled isocyanate.

G cluster_pathway Simplified Metabolic Tracing LabeledPrecursor Labeled Precursor (e.g., 13C-Glucose) MetabolicPathway Metabolic Pathway (e.g., Glycolysis) LabeledPrecursor->MetabolicPathway LabeledMetabolite1 Labeled Intermediate (e.g., 13C-Pyruvate) MetabolicPathway->LabeledMetabolite1 LabeledMetabolite2 Labeled Product (e.g., 13C-Lactate) LabeledMetabolite1->LabeledMetabolite2 Detection Detection by MS or NMR LabeledMetabolite2->Detection

Caption: A simplified diagram of metabolic tracing using a labeled precursor.

G node_rect node_rect Start Choose a Labeling Strategy Target What is the target molecule? Start->Target Biomolecule Protein/Biomolecule Target->Biomolecule Biomolecule Metabolite Small Molecule/ Metabolic Pathway Target->Metabolite Metabolic Pathway FuncGroup What functional group is available? Biomolecule->FuncGroup UseTracer Use Labeled Precursor (e.g., Amino Acid, Glucose) Metabolite->UseTracer Amine Primary Amine FuncGroup->Amine Amine Thiol Thiol FuncGroup->Thiol Thiol None No suitable native group FuncGroup->None None UseNHS Use NHS Ester Amine->UseNHS UseMaleimide Use Maleimide Thiol->UseMaleimide UseClick Use Click Chemistry None->UseClick

Caption: A decision tree for selecting a suitable isotopic labeling strategy.

Conclusion

While this compound is not a standard reagent in isotopic labeling, a theoretical consideration of its properties allows for a useful comparison with established methods. The high reactivity of the isocyanate group suggests potential as a labeling agent, but this is offset by concerns about specificity and toxicity. For biomolecule labeling, well-established methods like NHS esters, maleimides, and click chemistry offer greater control and specificity. For metabolic tracing, the use of fundamental building blocks like labeled amino acids and sugars provides a more direct and interpretable approach to understanding cellular metabolism. Researchers should carefully consider the experimental goals, the nature of the target molecule, and the advantages and disadvantages of each labeling strategy to select the most appropriate method.

References

Safety Operating Guide

Safe Disposal of 3-Isocyanophenylformamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Isocyanophenylformamide was not located. The following procedures are based on general safety guidelines for isocyanate compounds. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all federal, state, and local regulations.

Isocyanates are a class of highly reactive compounds that require careful handling and specific disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step information for the safe management and disposal of this compound and other isocyanate-containing waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use.

  • Respiratory Protection: A NIOSH-certified respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when dealing with spills.[1][2]

  • Protective Clothing: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Step-by-Step Disposal Procedure for Small Quantities of this compound

This procedure is intended for small residual amounts of this compound, such as that left in empty containers or from minor spills.

  • Neutralization: Small quantities of isocyanate waste should be neutralized before final disposal. This can be achieved by reacting it with a decontamination solution.

  • Prepare Decontamination Solution: Prepare one of the decontamination solutions outlined in the table below.

  • Application: Slowly and carefully add the decontamination solution to the isocyanate waste. Be aware that this reaction may generate carbon dioxide gas.

  • Venting: Do not seal the waste container tightly after adding the decontamination solution to avoid pressure buildup.[1][4][5] Leave the container in a well-ventilated area, such as a fume hood, for at least 48 hours to allow the reaction to complete.

  • Final Disposal: After neutralization, the resulting solution should be collected in a properly labeled hazardous waste container. Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and final disposal in accordance with all applicable regulations.[3][4]

Disposal of Contaminated Materials

Solid waste contaminated with this compound, such as absorbent materials from a spill cleanup, pipette tips, and contaminated gloves, should be managed as follows:

  • Collection: Place all contaminated solid waste into a designated, labeled, open-top container.[4]

  • Decontamination: Add a sufficient amount of decontamination solution to saturate the contaminated materials.

  • Venting: As with liquid waste, do not seal the container to prevent pressure buildup from gas generation.[4][5]

  • Final Disposal: After the decontamination reaction is complete (allow at least 48 hours), the container should be sealed and disposed of as hazardous waste through your institution's EHS program.

Management of Spills

In the event of a spill of this compound:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4]

  • Containment: For minor spills, contain the spill using an inert absorbent material such as sand, vermiculite, or sawdust.[4] Do not use water.[4]

  • Neutralization: Once absorbed, treat the material with a decontamination solution as described above.

  • Collection: Shovel the neutralized absorbent material into an open-top container.[4]

  • Final Disposal: Manage the container as described for contaminated solid waste.

  • Major Spills: For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.[4]

Decontamination Solutions

The following table summarizes recommended decontamination solutions for neutralizing isocyanates.

Decontamination Solution FormulaCompositionApplication Notes
Formula 1 - Sodium Carbonate: 5-10%- Liquid Detergent: 0.2%- Water: 89.8%-94.8%A common and effective solution for general isocyanate decontamination.[4]
Formula 2 - Concentrated Ammonia Solution: 3-8%- Liquid Detergent: 0.2%- Water: 91.8%-96.8%Requires good ventilation due to ammonia vapors.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

DisposalWorkflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type small_liquid Small Quantity Liquid Waste waste_type->small_liquid  Liquid contaminated_solid Contaminated Solid Waste waste_type->contaminated_solid  Solid spill Spill waste_type->spill  Spill neutralize_liquid Neutralize with Decontamination Solution small_liquid->neutralize_liquid saturate_solid Saturate with Decontamination Solution contaminated_solid->saturate_solid absorb_spill Absorb with Inert Material spill->absorb_spill vent_liquid Vent Container for 48h neutralize_liquid->vent_liquid vent_solid Vent Container for 48h saturate_solid->vent_solid treat_spill Treat with Decontamination Solution absorb_spill->treat_spill collect_spill Collect in Open-Top Container treat_spill->collect_spill hazardous_waste Dispose as Hazardous Waste via EHS vent_liquid->hazardous_waste vent_solid->hazardous_waste collect_spill->vent_solid

References

Essential Safety and Logistical Information for Handling Isocyanate and Formamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "3-Isocyanophenylformamide" does not correspond to a recognized standard chemical compound. Therefore, this guidance is based on the potential hazards associated with its constituent functional groups: isocyanates and formamides . It is crucial to consult the specific Safety Data Sheet (SDS) for the exact chemical you are handling.

Hazard Identification and Health Effects

Chemicals containing isocyanate and formamide groups present significant health risks. Isocyanates are potent respiratory and skin sensitizers, capable of causing severe allergic reactions and occupational asthma.[1][2] Formamides are recognized as reproductive toxins and can cause irritation to the skin, eyes, and respiratory tract.[3][4][5]

Potential Health Effects:

  • Isocyanates:

    • Severe respiratory sensitization, leading to asthma-like symptoms upon subsequent exposure.[1][2]

    • Skin irritation and allergic reactions.[6]

    • Irritation of the eyes, nose, and throat.[1]

    • Potential human carcinogens.[1]

  • Formamides:

    • Reproductive hazard, with the potential to harm an unborn child.[4][5]

    • Irritation to the eyes, skin, and respiratory system.[3][4]

    • May cause damage to organs through prolonged or repeated exposure.[5]

    • Harmful if ingested, inhaled, or absorbed through the skin.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential to minimize exposure to isocyanate and formamide compounds.[7] The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile gloves of at least 0.11 mm thickness for incidental contact).[3][5]To prevent skin contact and absorption.[4] Proper glove removal technique is crucial.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.[3][4] A face shield may be required if there is a splash hazard.[5]To protect eyes from splashes and airborne particles.[8]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control.[3] If a respirator is required, it must be NIOSH-approved and used within a written respiratory protection program.[9] Supplied-air respirators are considered best practice for isocyanates due to their poor warning properties.[9]To prevent inhalation of harmful vapors, mists, or dust.[6]
Skin and Body Protection A lab coat must be worn, with sleeves of sufficient length to prevent skin exposure.[4] Full-length pants and closed-toed shoes are also required.[4] Chemically resistant coveralls may be necessary for larger quantities or increased exposure risk.[9]To protect the skin from accidental contact.[10]

Experimental Protocols: Safe Handling Procedures

All work with isocyanate and formamide compounds must be conducted in a controlled laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review the specific Safety Data Sheet (SDS) for the chemical in use.[5]

    • Ensure you are familiar with your institution's emergency procedures.[3]

    • Locate and verify the accessibility of the nearest eyewash station and safety shower.[3]

    • Do not work alone.[5]

  • Engineering Controls:

    • All handling of these chemicals must be performed within a certified chemical fume hood to avoid inhalation.[3]

  • Personal Protective Equipment (PPE):

    • Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Handling:

    • Avoid contact with skin and eyes.[5][11]

    • Avoid inhalation of any vapors, mists, or dust.[5][11]

    • Keep containers tightly closed when not in use.[3][11]

    • Minimize dust generation and accumulation if handling a solid.[8]

    • Wash hands thoroughly with soap and water after removing gloves.[3][5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

    • Store away from incompatible materials such as strong oxidizers, acids, bases, and water.[3][12]

Spill and Accident Procedures

Immediate and appropriate action is critical in the event of a spill or accidental exposure.

Incident Procedure
Small Spill (<1 L inside a fume hood) If trained and equipped with a chemical spill kit, put on appropriate PPE and clean up the spill with absorbent material.[4] Collect the waste in a sealed container for hazardous waste disposal.[3]
Large Spill or Spill Outside a Fume Hood Evacuate the area immediately.[4] Alert others in the vicinity and contact your institution's emergency response team.[5]
Chemical Splash to the Eyes Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] Seek immediate medical attention.[4][11]
Chemical Contact with Skin Remove contaminated clothing and rinse the affected area thoroughly with water for at least 15 minutes in an emergency shower.[4] Seek medical attention.[4]
Inhalation Move the affected person to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]

Operational and Disposal Plans

Proper disposal of isocyanate and formamide waste is crucial to prevent environmental contamination and ensure safety.

Disposal Protocol:

  • Waste Segregation:

    • Due to numerous incompatibilities, it is best to collect formamide and isocyanate waste as a unique waste stream.[3]

  • Waste Collection:

    • All contaminated materials, including gloves, wipes, and empty containers, must be disposed of as hazardous waste.[5]

    • Collect all waste in a clearly labeled, impervious, and tightly sealed container.[5]

  • Waste Disposal:

    • Follow your institution's hazardous waste disposal procedures.[3]

    • Do not discharge any of this chemical waste into the sewer system.[3]

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[5]

Workflow for Handling Isocyanate and Formamide Compounds

prep Preparation - Review SDS - Check Emergency Equipment - Don PPE handling Handling - Work in Fume Hood - Avoid Contact and Inhalation - Keep Containers Closed prep->handling storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage After Use disposal Disposal - Segregate as Hazardous Waste - Use Labeled, Sealed Containers - Follow EHS Procedures handling->disposal Waste Generation spill Spill/Accident - Evacuate (if necessary) - Decontaminate - Seek Medical Attention handling->spill If Occurs

Caption: Workflow for the safe handling of isocyanate and formamide compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.